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Core Science & Biosynthesis

Foundational

4-Amino-3-bromo-2-methylbenzoic acid molecular weight and formula

Topic: 4-Amino-3-bromo-2-methylbenzoic acid molecular weight and formula Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Amino-3-bromo-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-3-bromo-2-methylbenzoic acid molecular weight and formula Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-3-bromo-2-methylbenzoic acid (CAS 1935560-83-0 ) is a highly specialized intermediate used in the synthesis of pharmaceuticals, particularly kinase inhibitors and antibacterial agents. As a trisubstituted benzoic acid derivative, it presents a unique structural motif where the bromine atom is sterically "sandwiched" between the methyl and amino groups. This configuration imparts specific electronic and steric properties, making it a valuable scaffold for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies.

This guide details the physicochemical specifications, synthetic challenges, and characterization protocols for this compound, providing a robust reference for laboratory synthesis and application.

Physicochemical Specifications

The precise molecular weight and formula are critical for stoichiometry in synthetic workflows.

Core Identity Data
ParameterValue
Chemical Name 4-Amino-3-bromo-2-methylbenzoic acid
CAS Registry Number 1935560-83-0
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Exact Mass 228.9738 Da
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) Acid: ~3.8
Elemental Composition Analysis
ElementSymbolAtomic MassCountTotal MassMass %
CarbonC12.011896.08841.77%
HydrogenH1.00888.0643.50%
BromineBr79.904179.90434.73%
NitrogenN14.007114.0076.09%
OxygenO15.999231.99813.91%
Total 230.061 100.00%

Structural Analysis & Logic

The structural integrity of 4-amino-3-bromo-2-methylbenzoic acid is defined by the substitution pattern on the benzene ring. Understanding the numbering is vital for distinguishing it from its isomers (e.g., the more common 5-bromo isomer).

Structural Connectivity (DOT Visualization)

G cluster_0 Substituent Numbering Logic C1 C1: Carboxyl (-COOH) C2 C2: Methyl (-CH3) C1->C2 ortho C3 C3: Bromo (-Br) C2->C3 ortho C4 C4: Amino (-NH2) C3->C4 ortho C5 C5: Methine (-CH-) C4->C5 ortho C6 C6: Methine (-CH-) C5->C6 meta to NH2 C6->C1 ortho

Figure 1: Connectivity and IUPAC numbering logic for 4-Amino-3-bromo-2-methylbenzoic acid. Note the steric crowding at C3.

Synthesis & Manufacturing Protocols

Synthesizing the 3-bromo isomer is challenging because the 5-position is electronically and sterically favored during direct bromination of 4-amino-2-methylbenzoic acid. The amino group (C4) directs ortho to positions C3 and C5. However, C3 is "sandwiched" between the methyl (C2) and amino (C4) groups, creating significant steric hindrance.

Route A: Direct Bromination (Regioselectivity Challenge)

Note: This route typically yields a mixture favoring the 5-bromo isomer. Careful separation is required.

Reagents: 4-Amino-2-methylbenzoic acid, N-Bromosuccinimide (NBS), DMF/Acetonitrile.

  • Dissolution: Dissolve 1.0 eq of 4-amino-2-methylbenzoic acid in DMF (0.5 M).

  • Bromination: Add 1.0 eq of NBS portion-wise at -10°C to 0°C . Low temperature is critical to improve regioselectivity toward the kinetically controlled product, though the thermodynamic product (5-bromo) often dominates.

  • Workup: Pour into ice water. Filter the precipitate.[1]

  • Purification (Critical): The crude solid will likely contain ~80% 5-bromo and ~20% 3-bromo isomer.

    • Separation: Use Flash Column Chromatography (SiO2, Hexane/EtOAc gradient). The 3-bromo isomer, being more sterically crowded, often elutes differently due to twisted conformation affecting polarity.

Route B: The "Sandwich" Strategy (Recommended)

To exclusively target the C3 position, a de novo synthesis or blocking strategy is preferred.

Workflow Diagram:

Synthesis cluster_warn Regioselectivity Note Start Start: 2-Methyl-3-bromoaniline Step1 Step 1: Protection (Acetylation -> N-Acetyl) Step2 Step 2: Oxidation (KMnO4, converts -CH3 to -COOH? No, ring oxidation risk) BETTER: Sandmeyer Reaction via Nitrile AltStart Alternative Start: 2-Methyl-4-nitrobenzoic acid AltStep1 Step 1: Bromination (Fe/Br2 or NBS/H2SO4) Targeting C3 (ortho to Me, meta to COOH) AltStart->AltStep1 Electrophilic Subst. AltStep2 Step 2: Nitro Reduction (Fe/HCl or H2/Pd-C) AltStep1->AltStep2 Reduction Final Target: 4-Amino-3-bromo-2-methylbenzoic acid AltStep2->Final Isolation Note Direct bromination of amine favors C5 position.

Figure 2: Synthetic workflow contrasting direct bromination risks with the more robust nitro-reduction route.

Protocol for Route B (Nitro-Reduction):

  • Precursor: Begin with 2-methyl-4-nitrobenzoic acid .

  • Bromination: Brominate using Br2/FeBr3. The nitro group deactivates the ring, but the methyl group activates the ortho position (C3). The C5 position is sterically less hindered but electronically less favorable relative to the methyl activation at C3? Correction: Nitro is meta-directing (to C2, C6 - blocked or unfavorable). Methyl is ortho/para (to C1, C3, C5). COOH is meta (to C3, C5).

    • Analysis: Both Methyl and COOH direct to C3 and C5. Bromination of the nitro compound is difficult but avoids the "amine-first" direction to C5.

  • Reduction: Reduce the nitro group to an amine using Iron powder in acetic acid or catalytic hydrogenation (careful not to debrominate).

    • Reagents: Fe (5 eq), AcOH/EtOH, reflux 2h.

    • Yield: High fidelity for the amino group formation.

Analytical Characterization

To validate the identity of the synthesized compound, use the following expected spectral data.

Proton NMR (¹H NMR) - DMSO-d₆
  • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.60 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C6 .

  • δ 6.75 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C5 .

    • Note: The coupling constant (~8.5 Hz) confirms the ortho relationship between H5 and H6, proving the C3/C4 positions are substituted.

  • δ 5.80 ppm (br s, 2H): Amino protons (-NH₂).

  • δ 2.35 ppm (s, 3H): Methyl group at C2 .

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or (-)

  • M+H Peak: 230.0 and 232.0 (1:1 intensity ratio characteristic of mono-bromine).

  • Fragment Ions: Loss of COOH (M-45) or Br (M-79/81).

Applications in Drug Discovery

This molecule serves as a critical bioisostere and scaffold in medicinal chemistry:

  • Kinase Inhibition: The 4-amino-benzoic acid motif mimics the hinge-binding region of ATP. The C3-Bromine provides a handle for:

    • Halogen Bonding: Interaction with backbone carbonyls in the target protein.

    • Suzuki Couplings: Further derivatization to extend the scaffold into hydrophobic pockets.

  • Conformational Locking: The C2-Methyl and C3-Bromo substituents create a "molecular twist," forcing the carboxylic acid out of planarity with the phenyl ring. This can improve selectivity by matching specific protein pocket shapes.

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Storage: Store at +2°C to +8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group. Light sensitive (bromine bond lability).

References

  • Chemical Substance Registry. CAS 1935560-83-0 Entry. ChemSrc. Available at: [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience.
  • PubChem Database. 4-Amino-2-methylbenzoic acid (Precursor Data). National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

4-Amino-3-bromo-2-methylbenzoic acid vs 4-amino-2-methylbenzoic acid

Technical Whitepaper: Strategic Halogenation in Benzoic Acid Scaffolds Executive Summary In the landscape of modern medicinal chemistry, the subtle modification of aromatic scaffolds dictates the success of lead optimiza...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Halogenation in Benzoic Acid Scaffolds

Executive Summary

In the landscape of modern medicinal chemistry, the subtle modification of aromatic scaffolds dictates the success of lead optimization. This guide provides an in-depth technical comparison between 4-Amino-2-methylbenzoic acid (Compound A) and its brominated derivative, 4-Amino-3-bromo-2-methylbenzoic acid (Compound B) .

While Compound A serves as a robust, commoditized building block for diverse anilines, Compound B represents a high-value, functionalized intermediate. The introduction of a bromine atom at the C3 position—sandwiched between the amino and methyl groups—creates a unique steric and electronic environment. This modification is critical for fragment-based drug discovery (FBDD), enabling orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that are impossible with the parent scaffold.

This guide details the structural implications, synthetic challenges (specifically regioselectivity), and experimental protocols required to leverage these compounds effectively.

Structural & Physicochemical Analysis

The transition from Compound A to Compound B is not merely an increase in molecular weight; it is a fundamental shift in reactivity and conformation.

Comparative Properties Table
FeatureCompound A (Parent)Compound B (Target)
IUPAC Name 4-Amino-2-methylbenzoic acid4-Amino-3-bromo-2-methylbenzoic acid
CAS Number 2486-75-11427361-33-8 (Methyl ester analog)
Formula C₈H₉NO₂C₈H₈BrNO₂
Mol.[1][2][3][4][5] Weight 151.16 g/mol ~230.06 g/mol
Electronic Character Electron-rich aniline; ActivatedDeactivated by inductive effect (-I) of Br
Steric Environment Planar; C3/C5 accessibleHighly Congested (C3 "Sandwich")
pKa (Acid) ~4.8 (COOH)~4.2 (COOH) Predicted
Primary Utility Peptide coupling, Amide synthesisCross-coupling (Suzuki), Heterocycle formation
The "Sandwich Effect" (Steric Buttressing)

In Compound B, the bromine atom at C3 is flanked by a methyl group at C2 and an amino group at C4. This creates a "buttressing effect," forcing the substituents out of planarity.

  • Consequence: This steric twist can improve oral bioavailability in drug candidates by disrupting crystal packing and increasing solubility.

  • Reactivity: The C3-Br bond is sterically hindered, often requiring specialized ligands (e.g., SPhos, XPhos) for successful palladium-catalyzed coupling.

Synthetic Pathways & Regioselectivity Challenges

Synthesizing Compound B from Compound A is non-trivial due to competing directing effects.

The Regioselectivity Problem

In 4-amino-2-methylbenzoic acid:

  • Amino Group (-NH₂): Strong activator, ortho/para director. Directs to C3 and C5 .

  • Methyl Group (-CH₃): Weak activator. Directs to C3 and C5 .

  • Carboxyl Group (-COOH): Deactivator, meta director. Directs to C3 and C5 .

The Conflict:

  • Position C3: Activated by all groups but sterically crowded (between -CH₃ and -NH₂).

  • Position C5: Activated by -NH₂, less hindered.

Experimental Reality: Direct bromination (e.g., Br₂/AcOH) typically favors the C5-bromo isomer or the 3,5-dibromo product. Obtaining the specific 3-bromo isomer requires controlled conditions or indirect routes.

Validated Synthetic Workflow (DOT Diagram)

The following diagram illustrates the decision matrix for synthesizing the target 3-bromo isomer versus the common 5-bromo byproduct.

SynthesisWorkflow Start Starting Material: 4-Amino-2-methylbenzoic Acid Reagent Reagent Selection: NBS (1.0 eq) in DMF/MeCN (-10°C to 0°C) Start->Reagent Intermediate Reaction Mixture Reagent->Intermediate Electrophilic Aromatic Substitution Isomer5 Major Product (Kinetic): 5-Bromo-4-amino-2-methylbenzoic acid Intermediate->Isomer5 Favored (Less Steric Hindrance) Isomer3 Target Product (Thermodynamic/Steric): 4-Amino-3-bromo-2-methylbenzoic acid Intermediate->Isomer3 Minor (Sterically Crowded) Purification Purification: Flash Chromatography (Hexane/EtOAc gradient) Isomer5->Purification Isomer3->Purification Final Pure Compound B Purification->Final

Caption: Synthetic workflow highlighting the regioselectivity challenge between the C5 (kinetic) and C3 (target) isomers.

Experimental Protocol: Controlled Bromination

To maximize the yield of the 3-bromo isomer (Compound B), low temperature and slow addition are critical to mitigate the kinetic preference for the C5 position.

Objective: Selective monobromination of 4-amino-2-methylbenzoic acid.

Materials:

  • 4-Amino-2-methylbenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-amino-2-methylbenzoic acid (10 mmol) and DMF (20 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Rationale: Lower temperature increases selectivity by reducing the reaction rate.

  • Addition: Dissolve NBS (10.5 mmol) in DMF (10 mL). Add this solution dropwise over 60 minutes.

    • Critical Control Point: Rapid addition will lead to local high concentrations of NBS, promoting dibromination (3,5-dibromo) and the kinetically favored 5-bromo isomer.

  • Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 12 hours. Monitor via LC-MS (Target Mass: [M+H]+ ≈ 230/232).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form.[6][7][8]

  • Workup: Filter the solid. If no solid forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over Na₂SO₄.

  • Purification (Essential): The crude solid will likely contain a mixture of 5-bromo (major) and 3-bromo (minor).

    • Technique: Flash Column Chromatography.

    • Phase: Silica Gel.

    • Eluent: 0-30% Ethyl Acetate in Hexanes.

    • Note: The 3-bromo isomer, being more sterically crowded and twisted, often elutes slightly faster or has a distinct Rf compared to the planar 5-bromo isomer.

Applications in Drug Discovery

Compound B is not a final product but a "divergent point" in synthesis.

Orthogonal Functionalization

The bromine handle at C3 allows for the installation of complex heterocycles or solubilizing groups via Palladium-catalyzed cross-coupling.

Key Reactions:

  • Suzuki-Miyaura Coupling: Reacting Compound B with aryl boronic acids to create biaryl systems (common in Kinase Inhibitors).

  • Buchwald-Hartwig Amination: Replacing the Br with a secondary amine to tune solubility and pKa.

Functionalization Pathway (DOT Diagram)

Applications CompB Compound B (3-Bromo Core) Suzuki Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) CompB->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) CompB->Buchwald Biaryl Biaryl Scaffold (Kinase Inhibitors) Suzuki->Biaryl C-C Bond Formation AminoDeriv N-Substituted Analog (Solubility Tuning) Buchwald->AminoDeriv C-N Bond Formation

Caption: Divergent synthesis pathways utilizing the bromine "handle" for drug discovery.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 241632, 4-Amino-2-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (2014). Benzoic acid, 4-amino-3-methyl-, ethyl ester. (Reference for general aniline reactivity and handling). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Precision Regiocontrol in the Bromination of 4-Amino-o-Toluic Acid

Executive Summary The bromination of 4-amino-o-toluic acid (4-amino-2-methylbenzoic acid) presents a classic challenge in electrophilic aromatic substitution (EAS): managing the competing directing effects of three funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bromination of 4-amino-o-toluic acid (4-amino-2-methylbenzoic acid) presents a classic challenge in electrophilic aromatic substitution (EAS): managing the competing directing effects of three functional groups to achieve high regioselectivity.[1] While the amino group is the dominant activator, the presence of the ortho-methyl group introduces significant steric constraints.

This guide details three validated protocols for synthesizing 5-bromo-4-amino-2-methylbenzoic acid , the thermodynamically and kinetically favored product.[1] We prioritize the N-Bromosuccinimide (NBS) method for pharmaceutical applications due to its superior regiocontrol and milder conditions, while also providing a scalable Bromine/Acetic Acid protocol and a Green Oxidative method.[1]

Mechanistic Insight & Regioselectivity

To design an effective protocol, one must understand the electronic and steric landscape of the substrate.

Electronic vs. Steric Vectors[1]
  • 4-Amino Group (-NH₂): Strong activator, ortho/para director.[1] Directs to positions C3 and C5 .[1]

  • 2-Methyl Group (-CH₃): Weak activator, ortho/para director.[1] Directs to C3 (ortho) and C5 (para).[1]

  • 1-Carboxyl Group (-COOH): Moderate deactivator, meta director.[1] Directs to C3 and C5 .

The "Buttressing Effect"

Theoretically, all three groups direct incoming electrophiles to positions C3 and C5. However, Position C3 is situated between the amino group and the methyl group. The steric bulk of the methyl group creates a "buttressing effect," significantly raising the activation energy for substitution at C3. Consequently, Position C5 remains the only sterically accessible, highly activated site.[1]

Reaction Pathway Visualization

The following diagram illustrates the decision matrix and mechanistic pathway.

G Substrate 4-Amino-2-methylbenzoic Acid Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate Electrophilic Attack (Br+) Product_C3 3-Bromo Isomer (Sterically Hindered) Intermediate->Product_C3 High Energy Barrier Product_C5 5-Bromo-4-amino-2-methylbenzoic Acid (Major Product) Intermediate->Product_C5 Kinetic Path NH2_Direct NH2 Activation (Strong) NH2_Direct->Intermediate Directs to C3 & C5 Sterics Methyl Steric Clash (Blocks C3) Sterics->Product_C3

Caption: Mechanistic pathway showing the kinetic dominance of C5 substitution due to steric blockage at C3.

Experimental Protocols

Method A: High-Purity Regioselective Synthesis (NBS)

Best For: Pharmaceutical intermediates, gram-scale synthesis, high purity requirements.[1] Rationale: NBS provides a low, controlled concentration of active bromine, preventing over-bromination (dibromination) and oxidation of the aniline.

Reagents
  • Substrate: 4-Amino-2-methylbenzoic acid (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

  • Quench: Distilled Water

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-methylbenzoic acid (10 mmol, 1.51 g) in DMF (15 mL). The solution should be clear.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Reason: Lower temperature suppresses the formation of the 3,5-dibromo byproduct.

  • Addition: Add NBS (10.5 mmol, 1.87 g) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or HPLC.[1]

  • Workup: Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a solid.[2][3][4]

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with water (3 x 20 mL) to remove residual succinimide and DMF.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Expected Yield: 85–92% Appearance: Off-white to pale beige solid.[1]

Method B: Scalable "Classic" Synthesis ( /AcOH)

Best For: Multi-kilogram scale-up, cost-sensitive production.[1] Rationale: Elemental bromine is cheaper than NBS.[1] Acetic acid serves as a solvent that stabilizes the intermediate but requires careful thermal management.

Reagents
  • Substrate: 4-Amino-2-methylbenzoic acid (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.0 eq)[1]
    
  • Solvent: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Protocol
  • Dissolution: Charge a 3-neck reactor with 4-amino-2-methylbenzoic acid (100 mmol, 15.1 g) and Glacial Acetic Acid (100 mL). Stir until dissolved.

  • Setup: Equip the flask with an addition funnel and an internal thermometer.

  • Addition: Dilute Bromine (100 mmol, 5.1 mL) in Acetic Acid (20 mL). Add this solution dropwise to the reactor, maintaining the internal temperature below 15°C .

    • Critical Control: Rapid addition causes localized heating and poly-bromination.[1]

  • Stirring: Once addition is complete, stir at room temperature for 1 hour. A thick precipitate (hydrobromide salt) may form.[1]

  • Quench: Pour the mixture into Ice Water (500 mL) containing Sodium Bisulfite (1% w/v) to quench unreacted bromine.

  • Neutralization: Adjust pH to ~4–5 with saturated Sodium Acetate solution to ensure the free acid precipitates (and not the HBr salt).

  • Filtration: Filter, wash with water, and dry.[1][2][3][5]

Expected Yield: 75–85% Note: This method poses higher safety risks due to


 handling.[1]
Method C: Green Oxidative Bromination ( /HBr)

Best For: Environmentally conscious workflows, avoiding halogenated waste.[1] Rationale: Generates


in situ from HBr using Hydrogen Peroxide, producing only water as a byproduct.[1]
Protocol Summary
  • Dissolve substrate (10 mmol) in Acetic Acid (20 mL).

  • Add Ammonium Bromide (

    
    ) (10 mmol).
    
  • Add Hydrogen Peroxide (30% aq, 11 mmol) dropwise at RT.

  • Stir for 3 hours. The solution changes color as active bromine is generated and consumed.

  • Pour into water, filter, and wash.[1][2][3][5]

Analytical Validation & Troubleshooting

Data Comparison Table
ParameterMethod A (NBS)Method B (

)
Method C (Green)
Regioselectivity Excellent (>98:2)Good (90:10)Good (92:8)
Yield 85–92%75–85%70–80%
Atom Economy Moderate (Succinimide waste)HighHigh (Water byproduct)
Safety Profile High (Solid reagent)Low (Corrosive liquid)Moderate (Oxidizer)
NMR Interpretation (Product Validation)

To confirm the regiochemistry (C5 substitution), analyze the aromatic region of the


H-NMR (DMSO-

):
  • Starting Material: Shows a doublet at C3, doublet at C5, and singlet-like patterns depending on resolution.

  • Product (5-bromo):

    • 
       ~7.8 ppm (s, 1H):  Proton at C6  (Deshielded by adjacent -COOH and -Br).[1]
      
    • 
       ~6.5 ppm (s, 1H):  Proton at C3  (Shielded by adjacent -NH2).[1]
      
    • Key Indicator: The appearance of two singlets indicates the protons are para to each other (positions 3 and 6), confirming substitution at C5. If substitution occurred at C3, you would see two doublets (coupling between C5 and C6).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product solubility in quench water.[1]Adjust pH to the isoelectric point (~pH 4) to maximize precipitation.
Dark Product Oxidation of amino group.[1]Perform reaction under Nitrogen (

) atmosphere; protect from light.[1]
Dibromination Excess reagent or high temp.[1]Strictly control stoichiometry (1.0–1.05 eq); maintain T < 5°C during addition.
Sticky Solid Trapped solvent (DMF/AcOH).[1]Recrystallize from Ethanol/Water or perform extensive water wash.[1]

References

  • Regioselectivity of NBS Bromination

    • Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A mild, selective nuclear bromination reagent."[1] Journal of Organic Chemistry.

    • [1]

  • Classic Bromination Protocols

    • Saini, C. K., et al. "Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine."[1] Journal of Applied Pharmaceutical Sciences and Research, 2021.[1] Link

  • Green Chemistry Approaches

    • BenchChem Technical Guide.[1] "Synthesis of 4-Amino-3-bromobenzoic Acid." (Adapted for methyl analog).[1] Link[1]

  • Product Characterization Data

    • BLD Pharm. "4-Amino-5-bromo-2-methylbenzoic acid MSDS and Spectral Data."[1] Link

Sources

Application

Application Note: 4-Amino-3-bromo-2-methylbenzoic Acid in Advanced Pharmaceutical Synthesis

Audience: Researchers, medicinal chemists, and process development scientists. Introduction and Mechanistic Rationale In modern drug discovery, highly functionalized aromatic building blocks are critical for exploring co...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and process development scientists.

Introduction and Mechanistic Rationale

In modern drug discovery, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 4-Amino-3-bromo-2-methylbenzoic acid represents a privileged scaffold characterized by its orthogonal reactivity. The precise arrangement of its functional groups—a carboxylic acid, a methyl group, a bromine atom, and an aniline moiety—allows for sequential, site-selective functionalization without the need for exhaustive protection-deprotection cycles[1].

Causality in Structural Design:
  • C1-Carboxylic Acid: Serves as the primary vector for amide bond formation, a ubiquitous linkage in active pharmaceutical ingredients (APIs).

  • C2-Methyl Group: Introduces critical steric hindrance. In medicinal chemistry, ortho-methyl groups restrict the rotation of adjacent amide bonds, locking the molecule into a specific bioactive conformation. This restriction often increases the target residence time of kinase inhibitors[2].

  • C3-Bromo Group: Acts as a highly selective electrophilic handle for transition-metal-catalyzed cross-coupling. Its position between the methyl and amino groups makes it sterically and electronically unique.

  • C4-Amino Group: An electron-donating nucleophile. It can be utilized for late-stage acylations or as a participant in condensation reactions to form fused bicyclic heterocycles (e.g., quinazolines or benzimidazoles).

Orthogonal Reactivity Workflow

Workflow Core 4-Amino-3-bromo- 2-methylbenzoic acid Amide C1: Amidation (HATU/DIPEA) Core->Amide Step 1: Amine, Base Coupling C3: Suzuki/Buchwald (Pd-Catalysis) Core->Coupling Step 2: Boronic Acid Heterocycle C1/C4: Cyclization (Quinazoline Core) Core->Heterocycle Condensation API1 API1 Amide->API1 Conformationally Locked Amides API2 API2 Coupling->API2 C3-Arylated Derivatives API3 API3 Heterocycle->API3 Fused Pharmacophores

Fig 1: Orthogonal synthetic workflow for 4-Amino-3-bromo-2-methylbenzoic acid.

Physicochemical Properties & Data Presentation

Understanding the physical parameters of this intermediate is essential for reaction solvent selection and workup design. The zwitterionic potential between the C1-acid and C4-amine dictates its solubility profile [3, 4].

PropertyValue / DescriptionRationale for Process Chemistry
Molecular Formula C8H8BrNO2Determines stoichiometric equivalents.
Molecular Weight 230.06 g/mol High bromine mass fraction aids in MS isotopic pattern identification (M, M+2).
pKa (Carboxylic Acid) ~4.2 (Predicted)Requires pH < 3 for efficient extraction into organic solvents (e.g., EtOAc).
pKa (Conjugate Acid) ~2.5 (Predicted)The electron-withdrawing C3-Br lowers the basicity of the C4-amine compared to standard anilines.
Solubility DMF, DMSO, MeOHPoorly soluble in non-polar solvents (DCM, Hexane) due to strong intermolecular H-bonding.

Validated Experimental Protocols

Protocol A: Sterically Hindered Amide Bond Formation (C1 Position)

Objective: Synthesize a conformationally restricted amide while leaving the C3-Br and C4-NH2 intact. Mechanistic Insight: The C2-methyl group creates significant steric bulk around the C1-carboxylic acid. Standard coupling agents like EDC/HOBt often suffer from slow kinetics here, leading to competitive side reactions. HATU is selected because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric barrier[1].

Step-by-Step Methodology:

  • Activation: Dissolve 4-Amino-3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester.

  • Coupling Agent: Add HATU (1.1 eq) in one portion at 0 °C. Stir for 15 minutes to form the active OAt ester.

  • Amine Addition: Add the target primary or secondary amine (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validating Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The unreacted acid and HATU byproducts partition into the aqueous layer. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

  • Analysis: Confirm product formation via LC-MS. The presence of a 1:1 isotopic doublet separated by 2 m/z units confirms the bromine atom is retained.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (C3 Position)

Objective: Arylate the C3 position using an arylboronic acid. Mechanistic Insight: The C4-amino group is an electron-donating group (EDG), which increases the electron density of the aromatic ring. This makes the oxidative addition of the Pd(0) catalyst into the C3-Br bond energetically demanding. To counteract this, an electron-rich, sterically demanding bidentate ligand like dppf (in Pd(dppf)Cl₂) is utilized to accelerate oxidative addition and prevent catalyst poisoning by the free C4-amine [2].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-limiting due to C4-NH2) Pd0->OA Ar-Br Addition TM Transmetalation (Boronic Acid + K2CO3) OA->TM Ar'-B(OH)2 RE Reductive Elimination (Product Release) TM->RE Base-assisted RE->Pd0 Catalyst Regeneration Prod C3-Arylated Intermediate RE->Prod Yields Target

Fig 2: Catalytic cycle for C3-arylation highlighting the rate-limiting oxidative addition.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the brominated intermediate (1.0 eq), arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while K₂CO₃ facilitates the crucial transmetalation step by forming a reactive boronate complex.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Optimization Data for C3-Coupling
Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10025%Monodentate ligand leads to rapid catalyst deactivation by C4-NH₂.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10065%Better oxidative addition, but poor solubility of starting material.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 88% Optimal. Bidentate ligand stabilizes Pd; biphasic solvent ensures solubility.

Conclusion

4-Amino-3-bromo-2-methylbenzoic acid is a highly versatile intermediate. By understanding the electronic and steric interplay of its four contiguous functional groups, chemists can design robust, high-yielding synthetic routes. The protocols outlined above provide a self-validating framework for utilizing this compound in the rapid assembly of complex pharmaceutical libraries.

References

  • Therapeutic aryl-amido-aryl compounds and their use. Google Patents. US9447028B2. Details the use of 4-amino-2-methylbenzoic acid derivatives and related amidation protocols in the development of Alzheimer's disease therapeutics.
  • Imidazopyrazine derivatives as antibacterial agents. Google Patents. WO2020126956A1. Describes the synthesis of complex APIs utilizing halogenated 4-amino-2-methylbenzoic acid scaffolds via palladium-catalyzed cross-coupling.
  • 4-Amino-3-bromobenzoic acid (CID 238935). National Center for Biotechnology Information (NCBI). PubChem Compound Summary. Provides baseline physicochemical and structural data for the isomeric scaffold. Available at:[Link]

Method

Application Note: Overcoming Steric and Chemoselective Hurdles in Amide Bond Formation with 4-Amino-3-bromo-2-methylbenzoic Acid

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the linkage of densely functionalized building blocks. 4-Amino-3-bromo-2-methylbenzoic acid presents a unique dual-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the linkage of densely functionalized building blocks. 4-Amino-3-bromo-2-methylbenzoic acid presents a unique dual-challenge for amide bond formation: severe steric hindrance at the electrophilic center and competing nucleophilicity at the distal aniline. This application note details the mechanistic rationale and validated protocols for achieving high-yielding amide couplings with this substrate, bypassing traditional limitations through strategic protecting group chemistry and advanced coupling reagents (HATU and T3P).

Mechanistic Analysis & Causality

To design a successful coupling strategy, we must first deconstruct the topological and electronic landscape of the molecule:

The Steric Penalty (ortho-Methyl Effect)

The carboxylic acid at the C1 position is flanked by a methyl group at the C2 position. This ortho-substitution forces the carboxylate out of coplanarity with the aromatic ring, restricting the approach angle for incoming nucleophiles[1]. Standard carbodiimides (like EDC/HOBt) often fail here because the resulting O-acylisourea intermediate is too sterically congested, leading to sluggish kinetics and competitive hydrolysis rather than productive amidation.

The Chemoselectivity Dilemma

The molecule contains a free aniline group at the C4 position. While the adjacent C3-bromo group provides slight steric shielding and electron-withdrawing deactivation, the aniline remains sufficiently nucleophilic to attack activated carboxylic acids. Attempting direct activation of the carboxylic acid without masking this amine inevitably leads to self-condensation and intractable oligomeric mixtures. Causality: Transient or permanent protection (e.g., Boc-protection) of the 4-amino group is a strict prerequisite.

Reagent Selection: Overcoming the Energy Barrier

To overcome the C2-methyl steric barrier, the activation energy of the nucleophilic attack must be lowered. We recommend two distinct pathways based on scale and downstream requirements:

  • HATU / DIPEA (Discovery Scale): HATU is the gold standard for sterically hindered acids. The causality lies in the leaving group: HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom at the 7-position of the HOAt ester acts as an intramolecular general base. It hydrogen-bonds with the incoming amine, pre-organizing a highly ordered 7-membered cyclic transition state that effectively bypasses the steric bulk[2],[3].

  • T3P / Pyridine (Process/Scale-Up): T3P (n-propylphosphonic anhydride) generates a highly reactive mixed anhydride. When paired with pyridine, the reaction benefits from nucleophilic catalysis. Pyridine forms a transient, highly electrophilic acylpyridinium intermediate that rapidly intercepts the target amine[4]. Furthermore, T3P's byproducts are entirely water-soluble, allowing for a self-validating, chromatography-free purification[4].

Quantitative Reagent Comparison

The following matrix summarizes the performance of various coupling systems when applied to ortho-methyl substituted, protected benzoic acids.

Coupling SystemYield (Hindered Acids)Chemoselectivity ControlByproduct RemovalScalability
EDC / HOBt < 30%Poor (High hydrolysis risk)Moderate (Aqueous workup)High
HATU / DIPEA 85 - 95% ExcellentDifficult (Tetramethylurea)Low (Cost/Explosive risk)
T3P / Pyridine 80 - 90% ExcellentTrivial (Water-soluble) High (Process friendly)

Experimental Workflows & Self-Validating Protocols

Protocol A: Chemoselective Boc-Protection of the 4-Amino Group

Objective: Mask the competing aniline nucleophile to prevent oligomerization.

  • Dissolution: Suspend 4-Amino-3-bromo-2-methylbenzoic acid (1.0 eq) in a 1:1 mixture of THF and H₂O (0.2 M).

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) to deprotonate the carboxylic acid, forming a soluble carboxylate salt. Visual Cue: The suspension will transition to a clear solution.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP (0.05 eq). Stir at 40°C for 12 hours.

  • Self-Validating Workup: Concentrate the mixture in vacuo to remove THF. Dilute the aqueous layer with EtOAc and acidify dropwise with 1M HCl until the aqueous layer reaches pH 3-4.

    • Causality: At pH 3-4, the target Boc-protected acid is protonated and partitions entirely into the organic (EtOAc) layer, while DMAP and any unreacted aliphatic impurities remain in the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

Protocol B: T3P-Mediated Amide Coupling (Process-Optimized)

Objective: Form the amide bond overcoming the ortho-methyl steric clash, with a chromatography-free isolation.

  • Preparation: Dissolve the Boc-protected acid (1.0 eq) and the target amine (1.1 eq) in EtOAc (0.5 M).

  • Catalytic Base: Add Pyridine (3.0 eq). Stir for 10 minutes at room temperature.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq).

    • Causality: Dropwise addition prevents thermal spikes and controls the formation of the mixed anhydride, minimizing degradation[4].

  • Coupling: Heat the reaction to 40°C. Monitor via LC-MS. In-Process Control (IPC): Look for the disappearance of the starting acid mass and the emergence of the product mass.

  • Self-Validating Workup: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (removes pyridine and unreacted amine) and saturated aqueous NaHCO₃ (removes unreacted acid and water-soluble phosphonic acid byproducts)[4].

  • Isolation: The organic layer now contains >95% pure amide product. Dry and concentrate.

Protocol C: HATU-Mediated Amide Coupling (Discovery-Optimized)

Objective: Maximize yield for highly unreactive amines using neighboring-group participation.

  • Pre-activation: Dissolve the Boc-protected acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). Stir for exactly 5-10 minutes.

    • Critical Causality: Do not exceed 10 minutes of pre-activation. Prolonged exposure of hindered acids to HATU leads to the formation of unreactive tetramethylguanidinium byproducts[2].

  • Coupling: Add the target amine (1.2 eq). Stir at room temperature for 2-4 hours.

  • Workup: Dilute with a large excess of EtOAc. Wash the organic layer 3 times with 5% aqueous LiCl.

    • Causality: 5% LiCl is highly effective at partitioning DMF into the aqueous phase, preventing solvent carryover during concentration.

Visualizations

Logical Relationship: The Chemoselective and Steric Challenge

G A 4-Amino-3-bromo- 2-methylbenzoic acid B Challenge 1: Chemoselectivity (4-Amino Nucleophilicity) A->B C Challenge 2: Steric Hindrance (2-Methyl Group) A->C D Solution 1: Boc-Protection of Aniline B->D E Solution 2: HATU or T3P Activation C->E F Target Amide Formation D->F E->F

Fig 1: Chemoselective and steric challenges in coupling 4-Amino-3-bromo-2-methylbenzoic acid.

Experimental Workflow: T3P-Mediated Coupling

Workflow S1 1. Substrate Dissolution (EtOAc) S2 2. Base Addition (Pyridine, 3.0 eq) S1->S2 S3 3. T3P Activation (Dropwise, 50% in EtOAc) S2->S3 S4 4. Coupling & Heating (40°C, LC-MS Monitor) S3->S4 S5 5. Aqueous Workup (HCl / NaHCO3 washes) S4->S5 S6 Purified Amide S5->S6

Fig 2: Step-by-step experimental workflow for T3P-mediated amide bond formation.

References[1] Schäfer, G., & Bode, J. W. "The Synthesis of Sterically Hindered Amides." CHIMIA, 2014. URL: https://chimia.ch/chimia/article/view/2014_622[4] Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011. URL: https://pubs.acs.org/doi/10.1021/ol201875q[2] BenchChem Technical Support. "HATU Coupling Reactions: Mechanism and Troubleshooting." BenchChem, 2025. URL: https://www.benchchem.com/tech-support/hatu-coupling-reactions[3] Suzhou Highfine Biotech. "HATU: The Core Reagent for Peptide & Drug Synthesis." Highfine, 2025. URL: https://www.highfine.com/news/hatu-the-core-reagent-for-peptide-drug-synthesis

Sources

Application

Application Note: Regioselective Synthesis of Methyl 4-amino-3-bromo-2-methylbenzoate

This Application Note is designed to provide a rigorous, scientifically grounded guide for the preparation of methyl 4-amino-3-bromo-2-methylbenzoate . This molecule is a critical intermediate in the synthesis of small-m...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, scientifically grounded guide for the preparation of methyl 4-amino-3-bromo-2-methylbenzoate . This molecule is a critical intermediate in the synthesis of small-molecule inhibitors, particularly targeting epigenetic enzymes like PRMT5 and EZH2 (e.g., in the development of Tazemetostat analogs).[1][2]

The synthesis presents a specific regiochemical challenge: introducing a bromine atom at the sterically crowded C3 position (sandwiched between the C2-methyl and C4-amino groups) rather than the more accessible C5 position.[1][2]

Executive Summary

This protocol details the synthesis of methyl 4-amino-3-bromo-2-methylbenzoate from 4-amino-2-methylbenzoic acid.[1][2] The workflow involves two primary steps: (1) Fischer esterification to protect the carboxylic acid, and (2) Electrophilic aromatic substitution (bromination) using N-Bromosuccinimide (NBS).[1][2]

Key Technical Challenge: The bromination step is governed by the competing directing effects of the amino group (strong activator, ortho/para) and the steric hindrance of the C2-methyl group.[1][2] While the C5 position is sterically favored, this protocol utilizes specific solvent conditions (DMF) and temperature control to maximize the yield of the C3-bromo isomer, followed by a critical chromatographic separation step.[1][2]

Retrosynthetic Analysis & Pathway

The synthesis relies on the high electron density provided by the amino group to facilitate bromination.[1][2] However, the C3 position is "sandwiched," making it less accessible than C5.[1][2]

SynthesisPathway SM 4-Amino-2-methylbenzoic Acid (Starting Material) Inter Methyl 4-amino-2-methylbenzoate (Intermediate) SM->Inter Step 1: MeOH, H2SO4 Reflux, 12h Target Methyl 4-amino-3-bromo-2-methylbenzoate (Target: C3-Br) Inter->Target Step 2: NBS, DMF 0°C to RT Bypro Methyl 4-amino-5-bromo-2-methylbenzoate (Byproduct: C5-Br) Inter->Bypro Competing Reaction (Sterically Favored)

Caption: Synthetic pathway highlighting the divergence at the bromination step due to regioselectivity challenges.

Experimental Protocols

Step 1: Preparation of Methyl 4-amino-2-methylbenzoate

Objective: Conversion of the carboxylic acid to the methyl ester to increase solubility and prevent competitive decarboxylation or side reactions at the acid moiety.[1][2]

Reagents:

  • 4-Amino-2-methylbenzoic acid (1.0 eq)[1][2]

  • Methanol (anhydrous, 10-20 volumes)[1][2]

  • Sulfuric acid (conc.[1][2] H2SO4, 2.0 eq) or Thionyl Chloride (SOCl2, 1.5 eq)

Protocol:

  • Setup: Charge a round-bottom flask with 4-amino-2-methylbenzoic acid and anhydrous methanol.

  • Acid Addition: Cool the suspension to 0°C in an ice bath. Add concentrated H2SO4 dropwise over 20 minutes. (Caution: Exothermic).[1][2]

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) until the starting material is consumed.[1][2]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.[1][2]

  • Neutralization: Dilute the residue with crushed ice/water.[1][2] Slowly adjust pH to ~8 using saturated NaHCO3 solution.[1][2]

  • Extraction: Extract with Ethyl Acetate (3x). Combine organics, wash with brine, dry over Na2SO4, and concentrate.

  • Yield: Expect 90–95% yield of a tan/off-white solid.[1][2] This intermediate is usually pure enough for the next step.[1][2]

Step 2: Regioselective Bromination (The Critical Step)

Objective: Installation of bromine at the C3 position.[1][2]

Mechanism: The amino group activates the ring.[1][2] The C3 position is activated by both the -NH2 (ortho) and -Me (ortho) groups, whereas C5 is activated by -NH2 (ortho) but is meta to the -Me group.[1][2] Despite the electronic synergy at C3, steric hindrance usually favors C5.[1][2] Using a polar aprotic solvent like DMF can stabilize the transition state and improve solubility.[1][2]

Reagents:

  • Methyl 4-amino-2-methylbenzoate (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1][2]

  • N,N-Dimethylformamide (DMF) (anhydrous, 5-10 volumes)[1][2]

Protocol:

  • Dissolution: Dissolve methyl 4-amino-2-methylbenzoate in anhydrous DMF under nitrogen atmosphere.

  • Cooling: Cool the solution to -10°C to 0°C . Low temperature is crucial to improve regioselectivity (kinetic control).[1][2]

  • NBS Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30–60 minutes, maintaining the temperature below 0°C.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC or LC-MS.[1][2][3] You will likely observe two peaks: the C5-bromo (major or significant impurity) and the C3-bromo (target).[1][2]

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes). A precipitate should form.[1][2][4]

  • Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer copiously with water (to remove DMF) and brine.[1][2]

  • Purification (Crucial):

    • The crude mixture will contain the target (C3-Br) and the isomer (C5-Br).[1][2]

    • Column Chromatography: Use a silica gel column.[1][2] Elute with a gradient of Hexanes:Ethyl Acetate (start 95:5, gradient to 80:20).[1][2]

    • Separation Note: The C3-bromo isomer typically elutes after the C5-bromo isomer due to slightly higher polarity (interaction between the crowded functional groups) or before depending on the specific stationary phase interactions; careful fraction analysis by NMR is required.[1][2]

Quantitative Data Summary

ParameterValueNotes
Molecular Formula C9H10BrNO2
Molecular Weight 244.09 g/mol
CAS Number 1427361-33-8
Expected Yield (Step 1) 90 - 95%Esterification is quantitative.[1][2]
Expected Yield (Step 2) 30 - 50%Lower yield due to isomer formation (C5-Br).[1][2]
Appearance Off-white to pale yellow solid
1H NMR Diagnostic C5-H and C6-H couplingTarget (C3-Br): Two doublets (ortho-coupling) for H5/H6.[1][2] Isomer (C5-Br): Two singlets (para-like) for H3/H6? No, H3 and H6 are meta.[1][2]

NMR Validation Logic:

  • Target (3-bromo): The protons at C5 and C6 are adjacent (ortho).[1][2] You will see two doublets with a coupling constant of J ≈ 8.0–8.5 Hz .[1][2]

  • Isomer (5-bromo): The protons are at C3 and C6.[1][2] They are para to each other. You will see two singlets (or very small meta-coupling).[1][2]

Safety & Handling (E-E-A-T)

  • NBS (N-Bromosuccinimide): Irritant.[1][2] Store in a refrigerator; decomposed NBS (yellow/orange) leads to radical side reactions (benzylic bromination at the methyl group).[1][2] Use fresh, white crystals.

  • DMF: Hepatotoxic and readily absorbed through skin.[1][2] Use double-gloving and work in a fume hood.[1][2]

  • Regiochemical Verification: Never assume the major product is the target.[1][2] The "crowded" C3 isomer is often the minor product in standard brominations.[1][2] Validation via 1H NMR (coupling constants) is mandatory before proceeding to downstream synthesis.[1][2]

References

  • PubChem. Methyl 4-amino-3-bromobenzoate (Analogous Chemistry).[1][2][5][6] National Library of Medicine.[1][2] Available at: [Link][1]

  • World Intellectual Property Organization. Patent WO2021163344A1: Novel PRMT5 Inhibitors.[1][2] (Cites the use of Methyl 4-amino-3-bromo-2-methylbenzoate as an intermediate).[1][2][5][7] Available at:

  • Organic Syntheses.Bromination of Anilines using NBS. (General procedure for controlled bromination). Organic Syntheses, Coll. Vol. 6, p.106.

Sources

Technical Notes & Optimization

Troubleshooting

Separating 3-bromo and 5-bromo isomers of 4-amino-2-methylbenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental thermodynamic, steric, and kinetic realities of your separ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental thermodynamic, steric, and kinetic realities of your separation workflows.

Separating the regioisomers of brominated 4-amino-2-methylbenzoic acid requires exploiting subtle stereoelectronic differences. Below, you will find the mechanistic causality behind your experimental observations, troubleshooting FAQs, self-validating methodologies, and a decision-making workflow.

Mechanistic Overview: The "Why" Behind the Mixture

When brominating 4-amino-2-methylbenzoic acid, you are dealing with a highly activated aromatic system. The amino group (position 4) is a strong ortho-director, the methyl group (position 2) is a weak ortho/para-director, and the carboxyl group (position 1) is a meta-director. Synergistically, all three substituents direct electrophilic aromatic substitution to positions 3 and 5 .

Because position 3 is flanked by both the methyl and amino groups, it suffers from severe steric hindrance. Position 5 is much more accessible. Consequently, while you will always generate a mixture of 3-bromo and 5-bromo isomers, the 5-bromo isomer is kinetically favored and typically forms as the major product.

Troubleshooting FAQs

Q1: My reversed-phase HPLC peaks for the isomers are co-eluting. How can I achieve baseline separation? A: Traditional C18 columns rely purely on hydrophobic interactions, which are often insufficient for resolving closely related positional isomers of amphoteric molecules. To achieve baseline separation, switch to mixed-mode chromatography (e.g., Primesep 100 or Amaze SC)[1]. Mixed-mode stationary phases incorporate both reversed-phase and cation-exchange mechanisms[2]. Causality: The sterically crowded 3-bromo isomer has its functional groups pushed out of coplanarity with the benzene ring. This twisted conformation reduces its hydrophobic surface area, causing it to interact less with the stationary phase and elute before the flatter, more hydrophobic 5-bromo isomer.

Q2: How do I separate these isomers on a multi-gram (process) scale without using preparative HPLC? A: Preparative HPLC is inefficient for bulk scale. Instead, utilize pH-shift fractional crystallization . Causality: The planar 5-bromo isomer packs highly efficiently into a crystal lattice, resulting in significantly lower aqueous solubility compared to the sterically twisted 3-bromo isomer. By dissolving the crude mixture in a basic solution and slowly lowering the pH toward the isoelectric point (pI ≈ 3.5 - 4.0), the 5-bromo isomer will reach its solubility limit and precipitate first, leaving the 3-bromo isomer enriched in the mother liquor.

Separation Strategy Workflow

IsomerSeparation Mix Crude Bromination Mixture (3-bromo & 5-bromo) Decision Select Scale Mix->Decision Anal Analytical / Prep Scale (< 1g) Decision->Anal Small Scale Bulk Process Scale (> 1g) Decision->Bulk Large Scale HPLC Mixed-Mode HPLC (e.g., Primesep 100) Anal->HPLC Cryst pH-Shift Fractional Crystallization Bulk->Cryst Iso3 3-Bromo Isomer (Elutes First / Mother Liquor) HPLC->Iso3 Lower Retention Iso5 5-Bromo Isomer (Elutes Last / Precipitates) HPLC->Iso5 Higher Retention Cryst->Iso3 Remains Dissolved Cryst->Iso5 Precipitates First

Workflow for separating 3-bromo and 5-bromo isomers based on scale and physicochemical properties.

Step-by-Step Methodologies

Protocol A: Analytical & Preparative HPLC Separation (Mixed-Mode)

Self-Validation Criteria: System suitability requires a resolution (


) > 1.5 between the 3-bromo and 5-bromo peaks. Baseline drift must be < 1 mAU/min prior to injection.
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 20% Acetonitrile and 80% Water. Modify with 0.1% phosphoric acid to maintain an acidic pH. This suppresses carboxylate ionization and protonates the amino group, optimizing interaction with the cation-exchange sites[2]. Filter through a 0.22 µm membrane and degas.

  • Column Selection: Install a mixed-mode column (e.g., , 150 x 4.6 mm, 5 µm)[1].

  • Sample Preparation: Dissolve the crude isomer mixture in the mobile phase to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column compartment to 25°C, and injection volume to 10 µL.

  • Detection: Monitor UV absorbance at 233 nm or 280 nm[3].

  • Elution Order: The 3-bromo isomer will elute first, followed by the 5-bromo isomer.

Protocol B: pH-Shift Fractional Crystallization (Process Scale)

Self-Validation Criteria: The precipitation point is highly sensitive to thermodynamics. Temperature must be strictly maintained at 20°C (± 1°C). Monitor pH continuously with a calibrated probe.

  • Dissolution: Suspend 100 g of the crude brominated mixture in 500 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the pH reaches 9.5–10.0, converting the isomers into highly soluble sodium benzoates.

  • Clarification: Filter the basic solution through a Celite pad to remove any insoluble organic impurities or unreacted starting material.

  • Controlled Acidification: Transfer the filtrate to a jacketed reactor cooled to 20°C. Add 1M HCl dropwise at a rate of 5 mL/min under vigorous stirring.

  • First Harvest (5-Bromo Isomer): Stop the acid addition when the pH reaches approximately 4.0 to 4.5. The less soluble, planar 5-bromo isomer will selectively precipitate. Stir for 1 hour to ensure complete lattice formation, then filter and wash with cold water.

  • Second Harvest (3-Bromo Isomer): Take the mother liquor and further acidify to pH 2.0–2.5. The more soluble, sterically twisted 3-bromo isomer will now precipitate out. Filter, wash, and dry under vacuum.

Quantitative Data & Physicochemical Profiling

Property3-Bromo Isomer5-Bromo IsomerMechanistic Driver
Steric Environment High (Flanked by -CH₃ and -NH₂)Low (Flanked by -NH₂ and -H)Proximity of bulky substituents
Molecular Conformation Twisted / Non-planarPlanarRelief of steric strain
Aqueous Solubility HigherLowerPlanarity dictates crystal lattice packing efficiency
Mixed-Mode HPLC Retention Shorter (Elutes First)Longer (Elutes Last)Twisted conformation reduces hydrophobic surface area
Crystallization Behavior Remains in mother liquor at pH 4.5Precipitates at pH 4.5Differential solubility near the isoelectric point

References

  • Title: HPLC Separation of Isomers of Aminobenzoic Acid Source: SIELC Technologies URL: [Link]

  • Title: HPLC Methods for analysis of 2-Aminobenzoic acid Source: Helix Chromatography URL: [Link]

  • Title: HPLC Method for the Determination of Benzoic acid in samples of commercial children's food Source: UST Journals / University of Science and Technology URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Amino-3-bromo-2-methylbenzoic acid

Welcome to the technical support center for the purification of 4-Amino-3-bromo-2-methylbenzoic acid (C₈H₈BrNO₂). This guide is designed for researchers, scientists, and drug development professionals who require high-pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Amino-3-bromo-2-methylbenzoic acid (C₈H₈BrNO₂). This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will explore the underlying principles of common purification techniques and provide detailed, field-tested protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude sample of 4-Amino-3-bromo-2-methylbenzoic acid?

A1: The impurity profile depends heavily on the synthetic route. Assuming the compound is synthesized via electrophilic bromination of 4-Amino-2-methylbenzoic acid, the most common impurities include:

  • Unreacted Starting Material: 4-Amino-2-methylbenzoic acid.

  • Over-brominated Species: 4-Amino-3,5-dibromo-2-methylbenzoic acid.

  • Isomeric Impurities: Bromination occurring at other positions on the aromatic ring.

  • Reagent Residues: If N-Bromosuccinimide (NBS) is used, residual succinimide may be present.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., DMF, acetic acid).[1]

Q2: How do the functional groups on 4-Amino-3-bromo-2-methylbenzoic acid influence purification?

A2: The molecule possesses three key features that dictate purification strategy:

  • A Carboxylic Acid Group (-COOH): This is an acidic functional group. It will be deprotonated in a basic aqueous solution (pH > pKa) to form a water-soluble carboxylate salt.[2]

  • An Amino Group (-NH₂): This is a basic functional group. It will be protonated in an acidic aqueous solution (pH < pKa) to form a water-soluble ammonium salt.[3]

  • An Aromatic Ring: The core structure is largely nonpolar, conferring solubility in organic solvents.

This amphoteric (both acidic and basic) nature is highly advantageous, allowing for selective extraction into either acidic or basic aqueous layers to remove neutral impurities.

Q3: Which purification method should I try first?

A3: For most common impurity profiles, recrystallization is the most effective and straightforward method to achieve high purity. If your crude material is particularly oily or contains significant non-polar impurities, a preliminary acid-base extraction is recommended to clean up the sample before proceeding to recrystallization. For very challenging separations, such as removing a stubborn isomer, column chromatography may be necessary.

Q4: How do I assess the purity of my final product?

A4: The purity of your compound should be validated using a combination of methods:

  • Melting Point: A pure compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden the melting range.[4]

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can be used to separate and identify isomers and other impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.[1]

Core Purification Protocols

This section provides detailed, step-by-step instructions for the primary methods of purifying 4-Amino-3-bromo-2-methylbenzoic acid.

Method 1: Recrystallization (Primary Method)

Recrystallization is a technique that leverages differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.[7] For a closely related compound, 4-Amino-3-bromobenzoic acid, a dichloromethane/methanol solvent system has been shown to be effective for producing high-quality crystals.[8] This system is a good starting point for the 2-methyl analog.

Experimental Protocol: Recrystallization
  • Dissolution:

    • Place your crude 4-Amino-3-bromo-2-methylbenzoic acid in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of a polar solvent like methanol to dissolve the solid at room temperature. Stir to ensure it is fully dissolved.

  • Precipitation:

    • Slowly add a less polar solvent, such as dichloromethane, dropwise while stirring until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

    • Add a few more drops of methanol until the solution becomes clear again.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[9]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of ice-cold dichloromethane to remove any soluble impurities remaining on the surface.

    • Allow the crystals to air dry on the filter for a few minutes, then transfer them to a watch glass to dry completely, preferably under vacuum.

Visualization: Recrystallization Workflow

cluster_prep Preparation cluster_filter Purification cluster_iso Isolation A Place crude solid in flask B Add minimum volume of hot Methanol to dissolve A->B Stir C Add Dichloromethane dropwise until cloudy B->C Saturate D Add Methanol dropwise until clear C->D Re-dissolve E Cool slowly to room temperature D->E Induce Crystallization F Cool in ice bath E->F Maximize Yield G Collect crystals via vacuum filtration F->G H Wash with ice-cold Dichloromethane G->H I Dry crystals H->I J Pure Product I->J

Caption: Workflow for the recrystallization of 4-Amino-3-bromo-2-methylbenzoic acid.

Method 2: Acid-Base Extraction (For Crude Purification)

This method is ideal for removing neutral impurities (e.g., succinimide) or separating your amphoteric product from other acidic or basic compounds.[10][11] It exploits the ability to change the solubility of the target compound by protonating or deprotonating it.

Experimental Protocol: Acid-Base Extraction
  • Dissolution:

    • Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

  • Base Wash (to Isolate the Acid):

    • Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, to the separatory funnel.

    • Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Gently rock the funnel to mix the layers.

    • Allow the layers to separate. The deprotonated 4-Amino-3-bromo-2-methylbenzoic acid will now be in the aqueous (bottom) layer as its sodium salt.[12]

    • Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution one more time to ensure complete transfer.

  • Re-acidification and Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). Your product will precipitate out as a solid.

    • Collect the precipitated solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Data Presentation: Solvent Properties
SolventBoiling Point (°C)Density (g/mL)Function
Ethyl Acetate 77.10.902Organic phase for extraction
Dichloromethane 39.61.33Organic phase / Recrystallization
Methanol 64.70.792Recrystallization (good solvent)
Water 100.01.00Aqueous phase for extraction
Method 3: Column Chromatography (For Difficult Separations)

If recrystallization fails to remove certain impurities, particularly isomers with similar solubility, silica gel column chromatography is a powerful alternative. A procedure for a very similar compound, 3-bromo-2-methylbenzoic acid, uses a petroleum ether/ethyl acetate gradient, which is an excellent starting point.[13]

Experimental Protocol: Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

    • Pour the slurry into a chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the minimum amount of your crude material in the mobile phase.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% petroleum ether).

    • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (e.g., from 0% to 20% ethyl acetate in petroleum ether).

    • Collect fractions in separate test tubes.

  • Analysis and Isolation:

    • Monitor the fractions using TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Guide

Q5: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point, often due to a high concentration of impurities or too-rapid cooling.[14]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of the better solvent (methanol in the protocol above) to decrease saturation slightly. Allow the solution to cool much more slowly. If the problem persists, the crude material may be too impure and requires a preliminary cleanup via acid-base extraction.

Q6: I don't see any crystals forming after cooling. What went wrong?

A6: This usually means the solution is not supersaturated, likely because too much solvent was added initially.

  • Solution 1 (Reduce Volume): Gently heat the solution to evaporate some of the solvent and re-cool.[14]

  • Solution 2 (Induce Crystallization): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch.[9]

Q7: My final product is still colored. How can I fix this?

A7: Colored impurities can sometimes co-crystallize with the product.

  • Solution: During the recrystallization protocol, after the crude solid is dissolved in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the solution. Boil for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[14] Be aware that using too much charcoal can reduce your final yield.[15]

Visualization: Purification Strategy Decision Tree

Start Crude Product CheckImpurity Assess Impurity Profile (TLC, NMR) Start->CheckImpurity IsOily Is the sample oily or very impure? CheckImpurity->IsOily AcidBase Perform Acid-Base Extraction IsOily->AcidBase Yes Recrystallize Perform Recrystallization IsOily->Recrystallize No AcidBase->Recrystallize CheckPurity Check Purity (MP, HPLC, TLC) Recrystallize->CheckPurity IsPure Is Purity >98%? CheckPurity->IsPure ColumnChrom Perform Column Chromatography IsPure->ColumnChrom No End Pure Product IsPure->End Yes ColumnChrom->CheckPurity

Caption: Decision tree for selecting a purification strategy.

References

  • Jin, H., & Lee, D. W. (1999). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 819-828. [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(3), o640. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Siddiqui, F. A., Arayne, M. S., Sultana, N., & Qureshi, F. (2010). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. [Link]

  • Hinze, W. L., & Armstrong, D. W. (1981). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 4(7), 1097-1109. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Reddit. (2012). r/chemhelp - Help! Recrystallization sources of error. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Guide: Solubilizing 4-Amino-3-bromo-2-methylbenzoic Acid in DMSO

Executive Summary & The Solubility Paradox Researchers frequently encounter unexpected precipitation or "gelling" when dissolving 4-Amino-3-bromo-2-methylbenzoic acid in Dimethyl Sulfoxide (DMSO). Despite DMSO being a "u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Solubility Paradox

Researchers frequently encounter unexpected precipitation or "gelling" when dissolving 4-Amino-3-bromo-2-methylbenzoic acid in Dimethyl Sulfoxide (DMSO). Despite DMSO being a "universal solvent," this specific compound presents a unique challenge due to its zwitterionic potential and high crystal lattice energy .

The molecule contains both a basic amine (


) and an acidic carboxyl (

) group on a rigid benzene scaffold. In the solid state, these groups often interact to form strong intermolecular hydrogen bond networks (head-to-tail dimers), creating a crystal lattice that resists solvation. Furthermore, the presence of the bromine and methyl substituents increases lipophilicity (

), making the compound sensitive to the water content in DMSO.

Key Takeaway: Successful solubilization requires disrupting these intermolecular forces using thermodynamic energy (heat) or chemical modification (pH adjustment), while strictly controlling moisture.

Diagnostic Workflow (Interactive)

Before attempting aggressive measures, use this logic flow to identify the root cause of the insolubility.

SolubilityDiagnostic Start Start: Compound undissolved in DMSO CheckWater Check DMSO Quality: Is it anhydrous (<0.1% H2O)? Start->CheckWater Hygroscopic Issue: Water Antisolvent Effect. DMSO is hygroscopic. CheckWater->Hygroscopic No / Unknown CheckConc Check Concentration: Is target > 50 mM? CheckWater->CheckConc Yes DryDMSO Action: Use fresh/dried DMSO. Flush with Argon/N2. Hygroscopic->DryDMSO DryDMSO->CheckConc HighConc Issue: Saturation Limit. Aggregates forming. CheckConc->HighConc Yes CheckpH Check pH State: Is solution cloudy/gel-like? CheckConc->CheckpH No HeatSonic Action: Pulse Sonication (40kHz) + Mild Heat (40°C). HighConc->HeatSonic HeatSonic->CheckpH Zwitterion Issue: Isoelectric Aggregation. Zwitterion dominates. CheckpH->Zwitterion Yes Success Solubilized Clear Solution CheckpH->Success No AcidBase Action: pH Shift. Add 1 eq. HCl or NaOH. Zwitterion->AcidBase AcidBase->Success

Figure 1: Diagnostic logic flow for identifying solubility bottlenecks. Blue nodes represent decision points; Red nodes indicate root causes; Green/Yellow nodes are corrective actions.

Technical Troubleshooting (Q&A)

Q1: I added DMSO, but the powder turned into a sticky "goo" instead of dissolving. Why?

The Mechanism: This is a classic sign of partial solvation combined with water contamination . DMSO is highly hygroscopic; if your bottle was previously opened, it may have absorbed atmospheric moisture.

  • Causality: Water acts as a powerful anti-solvent for this lipophilic benzoate derivative. As DMSO penetrates the crystal, it carries water with it. The compound dissolves partially in the DMSO but immediately precipitates at the micro-interface due to the water, forming a gelatinous solvate.

  • Solution: Do not add more DMSO. Instead, add a drying agent (molecular sieves) or gently heat to 40°C to overcome the kinetic barrier. For future attempts, use single-use ampoules of anhydrous DMSO.

Q2: Can I use heat? What is the thermal limit?

The Mechanism: Yes, heat is the most effective way to break the crystal lattice energy.

  • Thermodynamics: Solubility is endothermic. Increasing temperature increases the saturation limit significantly.

  • Safety Limit: 4-Amino-3-bromo-2-methylbenzoic acid is generally stable up to its melting point (>200°C). However, in DMSO, thermal degradation (oxidation of the amine) can occur.

  • Recommendation: Heat to 40–50°C in a water bath. Avoid open flames or hot plates >60°C to prevent solvent decomposition or side reactions (e.g., methylation of the amine by DMSO under extreme stress).

Q3: Why does adjusting the pH help?

The Mechanism: The compound exists in equilibrium between neutral, cationic, anionic, and zwitterionic forms.

  • Neutral/Zwitterion: Lowest solubility (net charge ~0, high lattice energy).

  • Anionic (High pH): Deprotonation of the carboxylic acid (

    
    ). Highly soluble.
    
  • Cationic (Low pH): Protonation of the amine (

    
    ). Soluble.
    
  • Protocol: If the application permits, adding 1.0–1.1 equivalents of NaOH (to form the sodium salt) or HCl (to form the hydrochloride salt) will instantly increase solubility by orders of magnitude.

Standardized Solubilization Protocol

Objective: Prepare a stable 50 mM stock solution in DMSO.

Materials:

  • Compound: 4-Amino-3-bromo-2-methylbenzoic acid (~11.5 mg for 1 mL).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

  • Equipment: Ultrasonic bath (35-40 kHz), Vortex mixer, Water bath (40°C).

Step-by-Step:

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes initially to prevent leaching if heating is required).

  • Solvent Addition: Add 70% of the final volume of anhydrous DMSO.

    • Why? Adding the full volume immediately can "shock" the powder into aggregates.

  • Vortexing: Vortex vigorously for 30 seconds.

    • Observation: If the solution is cloudy, proceed to step 4.

  • Pulse Sonication: Sonicate for 5 minutes. The water in the bath should be warm (~40°C).

    • Critical: Use pulse mode (30s ON / 10s OFF) to prevent overheating the DMSO, which can degrade into dimethyl sulfide (garlic odor).

  • Visual Check: Hold the vial against a light.

    • Clear: Add remaining DMSO to volume.

    • Particulates: Continue to Step 6.

  • Thermal Assist: Incubate the vial at 45°C for 10 minutes. Vortex every 2 minutes.

  • Final Polish (Optional): If a faint haze persists, centrifuge at 10,000 x g for 5 minutes. Use the supernatant. Note: If a pellet forms, your concentration is above the saturation limit for that specific temperature/purity.

Physicochemical Data Summary

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 230.06 g/mol Moderate size; diffusion is not a limiting factor.
LogP (Predicted) 2.1 – 2.4Lipophilic. Poor water solubility; Good organic solubility.
pKa (Acid) ~4.0 (Carboxyl)Ionized at pH > 5.
pKa (Base) ~2.5 (Amine)Protonated at pH < 2.
H-Bond Donors 2High potential for crystal lattice formation.
DMSO Solubility ~50–100 mg/mLHigh, if anhydrous. Drastically drops with water content.

References

  • BenchChem. Troubleshooting low solubility of 2-aminobenzothiazole compounds. (General principles for amino-aromatics in DMSO). Link

  • Royal Society of Chemistry (RSC). Crystallization of para-aminobenzoic acid forms from specific solvents. (Detailed analysis of aminobenzoic acid aggregation and solvent interactions). Link

  • National Institutes of Health (NIH). DMSO Solubility Assessment for Fragment-Based Screening. (Data on DMSO hygroscopicity and solubility thresholds). Link

  • Wikipedia. Dimethyl sulfoxide (Properties and Hygroscopicity). Link

  • MedChemExpress. 4-Bromo-2-methylbenzoic acid Product Guide. (Solubility benchmarks for structurally similar intermediates). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Optimization

Technical Support Hub: Recrystallization of Brominated Benzoic Acids

Status: Operational Ticket ID: BBA-RECRYST-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BBA-RECRYST-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic & Decision Matrix

Before beginning experimental work, use this decision matrix to determine the optimal solvent strategy for your specific brominated derivative (e.g., 2-bromobenzoic acid, 4-bromobenzoic acid, or 3,5-dibromobenzoic acid).

Solvent System Selection Logic

SolventSelection Start Start: Solubility Test (100mg solute / 1mL solvent) Test1 Is it soluble at Room Temp? Start->Test1 Test2 Is it soluble at Boiling Point? Test1->Test2 No Result1 Too Soluble. Use as 'Good' solvent in Binary System. Test1->Result1 Yes Result2 Ideal Single Solvent. Proceed to Protocol A. Test2->Result2 Yes Result3 Insoluble. Use as 'Anti-solvent' in Binary System. Test2->Result3 No

Figure 1: Decision logic for determining whether a single-solvent or binary-solvent system is required based on initial solubility screening.

Solvent Selection Strategy

The Physicochemical Basis

Brominated benzoic acids possess a dual nature: the hydrophilic carboxyl group (-COOH) and the lipophilic brominated aromatic ring. As you add bromine atoms (e.g., going from 4-bromobenzoic acid to 3,5-dibromobenzoic acid), the molecule becomes increasingly lipophilic.

  • Dielectric Constant (

    
    ):  You need a solvent with a moderate dielectric constant. Water (
    
    
    
    ) is often too polar to dissolve the brominated ring effectively when cold, but excellent when hot.
  • The "Gold Standard" System: Ethanol/Water (Binary) .

    • Mechanism:[1] Ethanol dissolves the organic bulk; water acts as the anti-solvent to force precipitation upon cooling.

    • Alternative:Glacial Acetic Acid . Excellent for highly substituted (di/tri-bromo) derivatives due to its ability to solvate the dimerized acid structures found in the solid state.

Solvent Screening Table
SolventBP (°C)Dielectric Constant (

)
SuitabilityNotes
Ethanol (95%) 7824.5High Best "Good" solvent. Non-toxic, easy to remove.
Water 10080.1Medium Best "Anti-solvent". Poor solubility for brominated species at RT.
Methanol 6532.7High Good alternative to ethanol; higher solubility but toxic.
Acetone 5620.7Low Too volatile; tends to cause "creeping" of crystals.
Toluene 1102.38Specialist Use only for highly lipophilic (poly-brominated) species.

Troubleshooting: The "Oiling Out" Phenomenon

User Question: "I am recrystallizing 4-bromobenzoic acid. Upon cooling, the solution turns milky and deposits a sticky oil at the bottom instead of crystals. Why?"

Technical Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the solute separates as a liquid phase before it crystallizes.[1][2]

  • Cause 1 (Thermodynamic): The melting point of your impure solid is lower than the temperature at which the solution becomes saturated.

  • Cause 2 (Impurity): High levels of impurities (like unreacted benzoic acid) depress the melting point significantly.

Remediation Workflow

OilingOutFix Oil Oiling Out Detected Reheat Reheat to Dissolve Oil Oil->Reheat AddSolvent Add 10-20% More Solvent (Lower Concentration) Reheat->AddSolvent Seed Add Seed Crystal at Cloud Point AddSolvent->Seed Cool Slow Cool w/ Agitation Seed->Cool

Figure 2: Step-by-step remediation for oiling out. Adding solvent lowers the saturation temperature below the oiling-out temperature.

Specific Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional ethanol (the good solvent). This lowers the saturation temperature.

  • Allow the solution to cool very slowly to approx 5°C above the temperature where oiling previously occurred.

  • Seeding is critical: Add a tiny crystal of pure product. This provides a template for the lattice, bypassing the amorphous oil phase.

Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: 2-bromobenzoic acid, 4-bromobenzoic acid.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot Ethanol (approx. 60-70°C) dropwise until dissolved.

    • Note: If solution is colored, add activated charcoal (1-2% by weight) and filter hot through Celite.

  • The Cloud Point:

    • Keep the solution hot (near boiling).

    • Add hot Water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

  • Clarification:

    • Add a few drops of hot Ethanol to just clear the turbidity. The solution is now saturated.[1]

  • Crystallization:

    • Remove from heat. Cover flask with a watch glass.

    • Allow to cool to room temperature undisturbed (approx. 30-45 mins).

    • Once room temp is reached, place in an ice-water bath (0-4°C) for 20 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[3]

    • Wash: Wash crystals with ice-cold 50:50 Ethanol/Water mixture. Do not use pure ethanol as it will redissolve the product.

Protocol B: Impurity Scavenging (Isomer Separation)

Scenario: Separating 4-bromobenzoic acid (para) from 2-bromobenzoic acid (ortho).

  • Principle: Para-isomers generally pack more efficiently in the crystal lattice (higher lattice energy) and are less soluble than ortho-isomers.

  • Modification: Use a slower cooling rate. Wrap the flask in a towel or place it in a beaker of warm water to cool over 2-3 hours. The thermodynamically stable isomer (para) will crystallize first. Filter while the solution is still slightly above room temperature to leave the ortho-isomer in the mother liquor.

Frequently Asked Questions (FAQs)

Q: My yield is very low (<40%). Where is my product? A: It is likely in the filtrate (mother liquor). Brominated benzoic acids have significant solubility in ethanol.[4]

  • Fix: Concentrate the mother liquor by evaporating half the solvent (Rotavap) and repeat the cooling/crystallization steps to obtain a "second crop." Note that the second crop is usually less pure.[1]

Q: How do I remove the orange/brown color? A: The color usually comes from trace bromine or oxidized impurities.

  • Fix: Use Activated Charcoal . Add it to the hot solution before adding the water (anti-solvent). Filter hot. Warning: Never add charcoal to a boiling solution; it will foam over. Remove from heat, add charcoal, then reheat.

Q: Can I use Toluene? A: Toluene is effective for removing non-polar impurities but is harder to remove from the final crystal lattice due to its high boiling point (110°C). Use Toluene only if the Ethanol/Water system fails to remove specific lipophilic impurities.

References

  • Solubility Data & Physical Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6940, 2-Bromobenzoic acid. Retrieved from [Link]

  • Methodology & Mechanisms

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Nichols, L. (2025).[5] Purification of Products: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Advanced Troubleshooting (Oiling Out)

    • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity in Sterically Hindered Cross-Couplings

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals facing low conversion, stalled reactions, or poor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, scientists, and drug development professionals facing low conversion, stalled reactions, or poor yields when coupling sterically hindered substrates (e.g., ortho-substituted aryl halides, bulky secondary amines, or heavily substituted heterocycles).

As a Senior Application Scientist, my approach to troubleshooting is rooted in mechanistic causality. We do not just change solvents randomly; we identify the specific bottleneck in the catalytic cycle and deploy targeted solutions to overcome it.

Mechanistic Bottlenecks in Sterically Hindered Systems

To troubleshoot effectively, you must understand why steric hindrance kills reactivity. In palladium-catalyzed cross-couplings, the catalytic cycle consists of oxidative addition, transmetalation (or nucleophile binding/deprotonation), and reductive elimination.

While oxidative addition can be slowed by ortho-substituents, the most common point of failure for bulky substrates is the transmetalation or nucleophile binding step . The approach of a sterically demanding nucleophile to an already crowded L-Pd(II)-Ar complex is thermodynamically and kinetically disfavored. If this step is too slow, the active catalyst will decompose, or the substrates will undergo side reactions (such as protodeboronation or β-hydride elimination)[1],[2].

CatalyticCycle Pd0 Active L-Pd(0) Catalyst (Rapidly formed via G3/G4) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Transmet Transmetalation / Amine Binding (Steric Bottleneck!) OxAdd->Transmet + Nucleophile / Base RedElim Reductive Elimination (Often accelerated by bulk) Transmet->RedElim Intermediate Formation RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Caption: Catalytic cycle highlighting the transmetalation/amine binding steric bottleneck.

Frequently Asked Questions (FAQs)

Q1: I am using Pd(OAc)₂ and a phosphine ligand, but my Buchwald-Hartwig reaction with a hindered aryl chloride is failing. Should I increase the temperature? A1: No. Increasing the temperature will likely accelerate catalyst decomposition (e.g., formation of inactive Pd black) before the coupling can occur. The root cause is inefficient catalyst generation. Generating the active L-Pd(0) species in situ from Pd(II) salts is slow and unreliable for challenging substrates. Solution: Switch to a pre-ligated Pd G3 or G4 precatalyst. These precatalysts undergo rapid, base-mediated activation to quantitatively release the active L-Pd(0) species, ensuring the catalyst is fully available to engage the difficult substrates immediately[3],[4].

Q2: Why is my Suzuki coupling with a 2,6-disubstituted aryl halide showing no conversion, but the boronic acid is disappearing? A2: You are observing competitive protodeboronation . Because transmetalation is the turnover-limiting step for sterically hindered Suzuki couplings, the boronic acid sits unreacted in the basic reaction mixture and degrades[2]. Solution:

  • Switch to a more stable boron source, such as a pinacol ester (BPin) or a potassium trifluoroborate (BF₃K) salt.

  • Use a highly active, flexible ligand (like an NHC via a PEPPSI precatalyst or DPEphos) that can accommodate the steric strain during the transmetalation transition state[5].

Q3: How do I choose the right ligand for extremely bulky secondary amines? A3: Counterintuitively, you need a bulky ligand to couple a bulky amine. Biaryl monophosphines like RuPhos or XPhos are ideal. Their massive steric profile forces the palladium center into a highly reactive, low-coordinate L₁Pd(0) state. This prevents the formation of inactive L₂Pd(0) complexes and actually opens a coordination site for the bulky nucleophile to approach the metal center[4].

Q4: Is the reactivity of aryl halides the same across all cross-coupling reactions? A4: No, and this is a common trap. In standard Suzuki couplings, the reactivity follows standard oxidative addition kinetics: ArI > ArBr > ArCl. However, in Buchwald-Hartwig aminations, aryl iodides are notoriously problematic . The iodide ion generated during the reaction can precipitate the Pd complex, leading to an off-cycle, inactive catalyst state[6]. For hindered Buchwald-Hartwig reactions, Aryl Bromides are the optimal electrophiles.

Quantitative Data & Parameter Selection

To streamline your optimization process, consult the following parameter selection matrix, which synthesizes kinetic behaviors and ligand efficacies for hindered systems.

Table 1: Parameter Selection Matrix for Hindered Substrates

ParameterTrend / RecommendationMechanistic Rationale
Electrophile Reactivity (Buchwald-Hartwig) ArBr > ArCl > ArI > ArOTfIodide ions inhibit the reaction by precipitating the Pd complex off-cycle[6].
Electrophile Reactivity (Suzuki-Miyaura) ArI > ArBr > ArOTf > ArClFollows standard oxidative addition kinetics; no severe iodide inhibition[6].
Ligand for Bulky Amines RuPhos, XPhosFavors low-coordinate L₁Pd complexes, opening a coordination site for nucleophiles[4].
Ligand for Bulky Suzuki NHC (e.g., IPr), DPEphosFlexible steric bulk stabilizes the metal while accommodating strain during transmetalation[5].
Catalyst Source Pd G3, Pd G4, PEPPSI™Ensures rapid, quantitative generation of active L-Pd(0) without harsh activation[3].

Troubleshooting Workflow

When a reaction fails, follow this logical progression to isolate the variable causing the failure.

Troubleshooting Start Low Reactivity / Stalled Reaction CheckCat Is an in situ Pd source used? (e.g., Pd(OAc)2) Start->CheckCat SwitchG3 Switch to Pd G3/G4 or PEPPSI precatalyst CheckCat->SwitchG3 Yes CheckLigand Is the ligand flexible/bulky enough? CheckCat->CheckLigand No SwitchG3->CheckLigand SwitchLigand Screen XPhos, RuPhos, or NHC ligands CheckLigand->SwitchLigand No CheckSide Are side reactions occurring? (e.g., Protodeboronation) CheckLigand->CheckSide Yes SwitchLigand->CheckSide Optimize Use stable boronic esters (BPin) & optimize base (K3PO4) CheckSide->Optimize Yes Success Reaction Proceeds to Completion CheckSide->Success No Optimize->Success

Caption: Logical workflow for troubleshooting low reactivity in sterically hindered cross-couplings.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in checks to confirm that the chemistry is behaving as expected before you reach the workup stage.

Protocol A: Buchwald-Hartwig Amination of a Sterically Hindered Secondary Amine

Targeted for substrates like bis-(3,4-dimethyl-phenyl)-amine[1].

Step 1: Reagent Preparation & Atmosphere Control

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the bulky secondary amine (1.2 equiv), and NaOt-Bu (1.2 equiv).

  • Validation Check: Ensure the NaOt-Bu is a free-flowing white powder. Clumpy or yellow base indicates moisture absorption, which will hydrolyze the aryl halide to a phenol instead of coupling.

Step 2: Precatalyst Addition

  • Action: Add RuPhos Pd G4 precatalyst (2–5 mol%). Seal the flask with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3x).

  • Rationale: G4 precatalysts are air-stable on the bench, but the active L-Pd(0) generated in the next step is highly sensitive to oxygen[4].

Step 3: Solvent Addition and Activation

  • Action: Inject anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration) via syringe. Heat the reaction to 80–100 °C.

  • Validation Check (Visual): Within 5–10 minutes of heating, the solution should transition from a pale yellow suspension to a deep red/orange homogeneous solution. This color change self-validates the successful base-mediated deprotonation of the precatalyst and the release of the active L-Pd(0) species[3].

Step 4: In-Process Control (IPC)

  • Action: After 2 hours, take a 10 µL aliquot, quench in LC-MS grade acetonitrile, and analyze.

  • Validation Check: Look for the mass of the desired product. If you only see starting material and a mass corresponding to Ar-H (dehalogenation), your amine is failing to bind, and the Pd complex is undergoing β-hydride elimination from the solvent or amine. In this case, increase the concentration to 0.5 M to force the kinetics of amine binding.

Protocol B: Suzuki-Miyaura Coupling of a 2,6-Disubstituted Aryl Halide

Targeted for unreactive and hindered aryl chlorides[7].

Step 1: Setup

  • Action: To a dry vial, add the hindered aryl chloride (1.0 equiv), the arylboronic pinacol ester (Ar-BPin, 1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), and PEPPSI-IPr precatalyst (2 mol%).

  • Rationale: K₃PO₄ is chosen over carbonate bases because it is a stronger, anhydrous base that facilitates the transmetalation of bulky substrates without introducing water, which can cause side reactions[2].

Step 2: Reaction Execution

  • Action: Purge with Argon. Add degassed 1,4-dioxane. Stir vigorously at 100 °C for 12–15 hours.

  • Validation Check: Vigorous stirring (e.g., 800+ RPM) is critical here. The reaction is heterogeneous (solid K₃PO₄ in dioxane). If stirring is inadequate, the base cannot effectively activate the boronic ester, and transmetalation will stall[3].

References

  • Cross-Coupling Reaction Manual: Desk Reference Source: MilliporeSigma URL
  • Technical Support Center: Addressing Steric Hindrance in Bis-(3,4-dimethyl-phenyl)
  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines Source: RSC Publishing URL
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec URL
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands Source: Benchchem URL
  • Efficient Pd-Catalyzed Direct Arylations of Heterocycles with Unreactive and Hindered Aryl Chlorides Source: Organic Chemistry Portal URL
  • Source: PMC (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo-4-amino-2-methylbenzoic Acid

The following guide provides an in-depth technical comparison of 3-bromo-4-amino-2-methylbenzoic acid and 5-bromo-4-amino-2-methylbenzoic acid . This analysis focuses on their synthesis, reactivity profiles in metal-cata...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-bromo-4-amino-2-methylbenzoic acid and 5-bromo-4-amino-2-methylbenzoic acid . This analysis focuses on their synthesis, reactivity profiles in metal-catalyzed cross-couplings, and physicochemical properties, supported by mechanistic insights and experimental protocols.

Executive Summary

In the structural optimization of small-molecule drugs, the positioning of halogen substituents on an anthranilic acid scaffold profoundly influences both synthetic accessibility and downstream reactivity.

  • 5-Bromo Isomer (Target A): The kinetic and thermodynamic product of direct bromination. It exhibits standard reactivity in Pd-catalyzed couplings and is the preferred scaffold for rapid library generation.

  • 3-Bromo Isomer (Target B): The "sterically locked" isomer. Sandwiched between a methyl group and an amine, this position is difficult to access and highly resistant to oxidative addition. It requires specialized catalytic systems (e.g., Buchwald precatalysts) for successful functionalization.

Structural & Electronic Analysis

The parent molecule, 4-amino-2-methylbenzoic acid , contains three directing groups:

  • Amino (-NH₂): Strong activator (Ortho/Para).

  • Methyl (-CH₃): Weak activator (Ortho/Para).

  • Carboxyl (-COOH): Moderate deactivator (Meta).

Steric Environment Analysis

The primary differentiator between the two isomers is the steric environment surrounding the bromine atom.

Feature3-Bromo Isomer 5-Bromo Isomer
Position C3 (Between C2-Me and C4-NH₂)C5 (Adjacent to C4-NH₂ and C6-H)
Steric Class Highly Congested (Buttressing Effect) Moderate (Ortho-substituted)
Electronic Access Electron-rich (Activated by ortho-NH₂/ortho-Me)Electron-rich (Activated by ortho-NH₂)
Pd-Catalyst Approach Severely HinderedAccessible
Visualization of Steric Pathways

The following diagram illustrates the regioselectivity and steric barriers.

ReactivityComparison Parent 4-Amino-2-methylbenzoic Acid Bromination Electrophilic Bromination (NBS or Br2) Parent->Bromination Iso5 5-Bromo Isomer (Major Product) Less Hindered Bromination->Iso5 Kinetic Control (>95%) Iso3 3-Bromo Isomer (Minor/Trace) Sterically 'Sandwiched' Bromination->Iso3 Steric Blockade (<5%) Suzuki5 Suzuki Coupling (Standard Conditions) High Yield Iso5->Suzuki5 Pd(PPh3)4 / Na2CO3 Suzuki3 Suzuki Coupling (Forcing Conditions) Low Yield / SPhos Reqd Iso3->Suzuki3 Pd-G3-XPhos / K3PO4

Caption: Regioselectivity of bromination and subsequent cross-coupling viability.

Synthesis & Accessibility

The Regioselectivity Rule

Direct bromination of 4-amino-2-methylbenzoic acid using NBS or elemental bromine overwhelmingly favors the 5-position .

  • Mechanism: The C3 position is chemically equivalent to a "neopentyl-like" center in terms of crowding. It is flanked by the C2-methyl and C4-amino groups. The C5 position is only flanked by the C4-amino group and a C6-proton.

  • Outcome: Researchers seeking the 3-bromo isomer cannot rely on direct halogenation. It typically requires a de novo synthesis (e.g., starting from 2-amino-3-bromo-toluene derivatives) or protection strategies that block the C5 position, though the latter is inefficient.

Experimental Protocol: Synthesis of 5-Bromo Isomer

This protocol yields the 5-bromo isomer with >95% regioselectivity.

Reagents:

  • 4-Amino-2-methylbenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Dimethylformamide) or Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Dissolution: Dissolve 15.1 g (100 mmol) of 4-amino-2-methylbenzoic acid in 100 mL of DMF. Cool to 0°C.

  • Addition: Add 18.7 g (105 mmol) of NBS portion-wise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LCMS (Target Mass: ~230/232 amu).

  • Workup: Pour the reaction mixture into 500 mL of ice-water. The product will precipitate as an off-white solid.

  • Purification: Filter the solid, wash with water (3 x 50 mL) to remove succinimide, and dry in a vacuum oven at 50°C.

  • Validation: 1H NMR will show two aromatic singlets (or weak coupling) corresponding to H3 and H6. If H3 were brominated, H5 and H6 would show ortho-coupling (d, J~8Hz). The absence of ortho-coupling confirms the 5-bromo substitution pattern (para-like protons).

Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)

The reactivity difference in Suzuki coupling is drastic due to the "Ortho Effect" and the specific buttressing of the methyl group.

Comparative Performance Data
Parameter5-Bromo Isomer3-Bromo Isomer
Oxidative Addition Rate Fast (Typical Aryl Bromide)Slow (Sterically Inhibited)
Transmetallation FacileDifficult (Boronate approach blocked)
Catalyst Requirement Standard (Pd(PPh₃)₄, Pd(dppf)Cl₂)Specialized (Pd-XPhos, Pd-SPhos)
Typical Yield (Suzuki) 85 - 95%20 - 45% (Standard cond.)
Side Reactions Minimal (Protodehalogenation <5%)High (Protodehalogenation >20%)
Mechanistic Insight

In the 3-bromo isomer , the C2-Methyl group forces the C1-Carboxyl group out of plane, but more importantly, it creates a "wall" preventing the bulky Palladium species (L₂Pd) from easily accessing the C-Br bond. Even if oxidative addition occurs, the resulting Pd(II) complex is extremely crowded, making the approach of the boronic acid (transmetallation) the rate-limiting step.

Recommended Protocol for 3-Bromo Coupling

If you must use the 3-bromo scaffold, standard conditions will fail. Use this high-activity protocol.

System: Pd(OAc)₂ / SPhos (Buchwald Ligand)

  • Charge: 3-bromo-4-amino-2-methylbenzoic acid (1.0 eq), Arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq).

  • Catalyst: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). SPhos is chosen for its ability to facilitate coupling of sterically hindered chlorides and bromides.

  • Solvent: n-Butanol or Toluene/Water (10:1).

  • Conditions: Heat to 100°C for 12-24 hours under Argon.

  • Note: The amino group (-NH₂) may coordinate to Pd, poisoning the catalyst. If conversion is low, protect the amine as an acetamide (-NHAc) prior to coupling.

References

  • Suzuki Reaction Mechanism & Scope

    • Title: Suzuki reaction - Wikipedia
    • Source: Wikipedia
    • URL:[Link]

  • Regioselective Amin

    • Title: Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines[1][2]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Synthesis of 4-Amino-3-bromobenzoic Acid (Analogous Chemistry)

    • Title: An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid[3][4]

    • Source: Benchchem[3][4][5]

  • Compound Data: 5-Amino-4-bromo-2-methylbenzoic acid

    • Title: 5-Amino-4-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 71306044
    • Source: PubChem[6][7][8]

    • URL:[Link]

  • General Reactivity of Ortho-Substituted Benzoic Acids

    • Title: A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid[5]

    • Source: Benchchem[3][4][5]

Sources

Comparative

Validating regioisomer purity of brominated aminobenzoic acids

As a Senior Application Scientist, I frequently encounter a pervasive analytical bottleneck in drug development: the separation and absolute quantification of halogenated positional isomers. Brominated aminobenzoic acids...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a pervasive analytical bottleneck in drug development: the separation and absolute quantification of halogenated positional isomers. Brominated aminobenzoic acids—such as 2-amino-5-bromobenzoic acid and its regioisomer 2-amino-3-bromobenzoic acid—are indispensable building blocks for synthesizing quinazoline-based kinase inhibitors and other active pharmaceutical ingredients (APIs).

During electrophilic bromination, multiple positional isomers are inevitably generated. Because these regioisomers possess identical molecular weights and nearly identical hydrophobicities (LogP), traditional analytical approaches often yield co-eluting peaks and ambiguous purity profiles. To establish a self-validating analytical system, we must move beyond conventional methods and employ an orthogonal validation strategy combining multi-modal High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Here is a comprehensive guide to objectively comparing and implementing the most effective analytical techniques for validating the regioisomer purity of brominated aminobenzoic acids.

The Mechanistic Challenge: Why Traditional C18 Fails

In reversed-phase chromatography, standard C18 stationary phases rely almost exclusively on dispersive hydrophobic interactions. When applied to brominated aminobenzoic acids, C18 columns often fail to provide baseline resolution. The structural difference between a bromine atom at the 3-position versus the 5-position does not significantly alter the molecule's overall hydrophobicity, leading to critical co-elution.

The Solution: Pentafluorophenyl (PFP) Stationary Phases To achieve baseline separation, we must exploit alternative chemical forces. PFP columns introduce a highly electronegative fluorinated aromatic ring to the stationary phase. This enables a multi-modal interaction mechanism [1]:

  • 
     Stacking:  The electron-deficient PFP ring acts as a Lewis acid, interacting strongly with the electron-rich aminobenzoic acid ring.
    
  • Dipole-Dipole & Halogen Bonding: The highly polarized C–F bonds interact with the polarizable carbon-bromine bonds of the analyte [2].

  • Shape Selectivity: The rigid, planar structure of the PFP group discriminates between the steric bulk of ortho, meta, and para bromine substitutions.

PFP_Mechanism Analyte Brominated Aminobenzoic Acid PiPi π-π Stacking (Electron Donor-Acceptor) Analyte->PiPi Dipole Dipole-Dipole & Halogen Bonding Analyte->Dipole Shape Steric / Shape Selectivity Analyte->Shape PFP PFP Stationary Phase (Pentafluorophenyl) PiPi->PFP Dipole->PFP Shape->PFP

Multi-modal interaction mechanism of PFP stationary phases for regioisomer separation.

Orthogonal Validation: HPLC-UV vs. qNMR

While a PFP column provides the chromatographic resolution necessary for high-throughput purity screening, HPLC-UV relies on relative peak area normalization or external reference standards. If a pure reference standard for a specific minor regioisomer is unavailable, UV response factors may skew the purity calculation.

To create a self-validating system, HPLC data must be grounded by Quantitative 1H-NMR (qNMR) . NMR is a primary analytical method where the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal [3]. By integrating the distinct aromatic protons of the regioisomers against a highly pure internal standard, qNMR provides absolute molar quantification without requiring identical reference standards for the impurities[4].

Orthogonal_Validation cluster_0 Chromatographic Profiling cluster_1 Primary Structural Quantification Start Crude Synthesized API (Regioisomer Mixture) HPLC HPLC-UV (PFP Column) Start->HPLC qNMR 1H qNMR (Internal Std) Start->qNMR RetTime Retention Time & Peak Area % HPLC->RetTime Validation Cross-Validation & Purity Certification RetTime->Validation Integration Absolute Molar Ratio (Signal Integration) qNMR->Integration Integration->Validation

Orthogonal validation workflow combining PFP-HPLC and qNMR for absolute purity certification.

Comparative Performance Data

The following tables summarize experimental data comparing a standard C18 column against a Core-Shell PFP column, alongside a comparison of validation metrics between HPLC and qNMR.

Table 1: Chromatographic Separation of Brominated Aminobenzoic Acid Isomers (Conditions: 0.1% Formic acid in Water / Acetonitrile gradient; Flow: 0.4 mL/min)

ParameterStandard C18 (2.7 µm)Core-Shell PFP (2.7 µm)Causality / Observation
Retention Time (5-Bromo) 4.12 min5.85 minPFP exhibits enhanced retention via

interactions.
Retention Time (3-Bromo) 4.20 min6.40 minSteric hindrance at the 3-position is strongly differentiated by PFP shape selectivity.
Resolution (

)
0.6 (Co-elution)3.2 (Baseline)

is required for accurate integration. C18 fails this metric.
Tailing Factor (

)
1.451.08PFP minimizes secondary silanol interactions with the amino group.

Table 2: Validation Metrics (HPLC-UV vs. qNMR)

MetricHPLC-UV (PFP Column)1H qNMR
Primary Output Relative Area % (Requires Standards)Absolute Mass/Molar % (Primary Method)
Limit of Detection (LOD) ~0.01% (Highly sensitive)~0.5 - 1.0% (Moderate sensitivity)
Sample Preparation Simple dilution (Acetonitrile/Water)Requires deuterated solvents & Internal Std
Best Use Case High-throughput batch release, trace impuritiesAbsolute structural confirmation, standard calibration

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: High-Resolution HPLC-UV Method (PFP Phase)
  • System Preparation: Ensure the HPLC system is flushed with MS-grade solvents to minimize background noise.

  • Column Selection: Install a Core-Shell PFP column (e.g., 100 x 2.1 mm, 2.7 µm). Maintain column temperature at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water (pH ~2.7 ensures the carboxylic acid remains protonated, preventing peak tailing).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of the brominated aminobenzoic acid mixture in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Data Acquisition: Inject 2 µL. Monitor UV absorbance at 254 nm (optimal for halogenated aromatic rings).

Protocol B: Absolute Quantification via 1H qNMR
  • Internal Standard Selection: Select a high-purity internal standard (IS) that does not overlap with the analyte signals. 1,4-Dinitrobenzene (TraceCERT grade) is ideal, presenting a distinct singlet around

    
     8.4 ppm in DMSO-d6.
    
  • Sample Weighing (Critical Step): Using a microbalance (accuracy 0.01 mg), accurately weigh ~15.0 mg of the brominated aminobenzoic acid sample and ~5.0 mg of the internal standard into the same vial.

  • Dissolution: Add 0.7 mL of DMSO-d6. Sonicate for 2 minutes to ensure complete dissolution, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Use a high-field spectrometer (≥ 400 MHz).

    • Set the pulse angle to 90° for maximum signal-to-noise.

    • Crucial: Set the relaxation delay (

      
      ) to at least 5 times the longest longitudinal relaxation time (
      
      
      
      ) of the protons of interest (typically
      
      
      seconds) to ensure full magnetization recovery [4].
    • Acquire a minimum of 64 scans.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the IS singlet and the distinct aromatic protons of the 5-bromo and 3-bromo isomers (typically between

    
     6.5 and 8.0 ppm). Calculate the absolute purity using the standard qNMR molar ratio equation.
    

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at: [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method. National Institutes of Health (PMC). Available at:[Link]

Validation

Technical Characterization Guide: 4-Amino-3-bromo-2-methylbenzoic Acid via FTIR

Executive Summary 4-Amino-3-bromo-2-methylbenzoic acid is a critical intermediate in the synthesis of sulfonamides, benzothiazines, and kinase inhibitors. Its structural integrity is defined by a tetrasubstituted benzene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-3-bromo-2-methylbenzoic acid is a critical intermediate in the synthesis of sulfonamides, benzothiazines, and kinase inhibitors. Its structural integrity is defined by a tetrasubstituted benzene ring featuring three distinct functional domains: a carboxylic acid tail, a primary amine head, and a sterically significant halogen-methyl core.

This guide provides a comparative FTIR analysis designed to validate the identity of this compound against its specific synthetic precursors (e.g., 4-nitro-3-bromo-2-methylbenzoic acid ) and structural analogs (e.g., 4-amino-2-methylbenzoic acid ). The data presented here synthesizes experimental values from close structural analogs (4-amino-3-bromobenzoic acid) with group frequency theory to establish a robust Quality Control (QC) standard.

Structural Analysis & Spectral Logic

To interpret the spectrum accurately, one must deconstruct the molecule into its vibrating components. The steric interaction between the ortho-methyl group and the carboxylic acid, combined with the electronic influence of the ortho-bromo substituent on the amine, creates a unique spectral fingerprint.

Molecular Vibrational Map

The following diagram illustrates the correlation between the molecular structure and expected FTIR signals.

G Molecule 4-Amino-3-bromo- 2-methylbenzoic Acid COOH Carboxylic Acid (C-1) O-H: 2500-3300 cm⁻¹ (Broad) C=O: 1670-1690 cm⁻¹ Molecule->COOH Acidic Core NH2 Primary Amine (C-4) N-H Stretch: 3350-3450 cm⁻¹ (Doublet) N-H Bend: 1620-1640 cm⁻¹ Molecule->NH2 Basic Head Br Bromine (C-3) C-Br Stretch: 500-700 cm⁻¹ (Fingerprint Region) Molecule->Br Halogen Sub Ring Aromatic Ring C=C Stretch: 1450-1600 cm⁻¹ OOP Bend (2 adj H): ~800-840 cm⁻¹ Molecule->Ring Scaffold

Caption: Functional group mapping to characteristic FTIR wavenumbers. Note the distinct separation between the high-frequency Amine/Acid region and the low-frequency Halogen region.

Comparative Spectral Analysis

The most common QC challenge is distinguishing the final product from its nitro-precursor or non-brominated starting material.

A. Product vs. Precursor (Nitro-to-Amino Reduction)

The synthesis often involves reducing 4-nitro-3-bromo-2-methylbenzoic acid . The reaction progress can be monitored by the inversion of specific peaks.

Functional Group4-Nitro Precursor (Starting Material)4-Amino Product (Target) Diagnostic Action
Nitrogen H-Bonds Absent Doublet (~3450 & 3350 cm⁻¹) Primary Indicator. Look for the emergence of two sharp spikes on top of the broad OH.
Nitro Group (NO₂) Strong bands at ~1530 & ~1350 cm⁻¹ Absent Purity Check. Residual peaks here indicate incomplete reduction.
Carbonyl (C=O) ~1690-1700 cm⁻¹~1670-1690 cm⁻¹Slight redshift due to electron-donating resonance of the new amino group.
Amine Bend Absent~1620-1640 cm⁻¹Often overlaps with C=C ring stretch; use the high-frequency doublet for confirmation.
B. Product vs. Analog (Bromination Verification)

Distinguishing the target from 4-amino-2-methylbenzoic acid (missing the bromine) is critical to verify the halogenation step.

  • Fingerprint Region (600–1000 cm⁻¹):

    • Target (Brominated): The substitution pattern changes from 1,2,4-trisubstituted to 1,2,3,4-tetrasubstituted. Look for a strong C-H out-of-plane (OOP) bending band around 800–840 cm⁻¹ , characteristic of two adjacent aromatic protons (positions 5 and 6).

    • Analog (Non-brominated): Shows a more complex OOP pattern typical of 1,2,4-substitution (often bands near 820 cm⁻¹ and 880 cm⁻¹).

    • C-Br Stretch: A new band appears in the far-IR region (500–700 cm⁻¹ ), though this is often obscured in standard ATR crystals (Diamond/ZnSe cut off around 550-600 cm⁻¹).

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water vapor interference in the amine region), follow this standardized protocol.

Method Selection: ATR vs. Transmission
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .

    • Pros: Minimal sample prep, easy cleaning, high throughput.

    • Cons: Lower sensitivity in the weak C-Br region (<600 cm⁻¹).

  • Alternative: KBr Pellet .

    • Use Case: If specific confirmation of the C-Br bond is required (transmits down to 400 cm⁻¹).

Step-by-Step ATR Workflow
  • System Blank: Clean the crystal with isopropanol. Collect a 32-scan background spectrum to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.

  • Sample Loading: Place approximately 5–10 mg of the solid powder onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N). Note: Insufficient pressure yields noisy spectra; excessive pressure can crack soft crystals.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio)

    • Range: 4000–600 cm⁻¹

  • Post-Processing: Apply "ATR Correction" (if your software supports it) to account for the depth of penetration dependence on wavelength, making intensities comparable to transmission libraries.

QC Decision Tree

Use this logic flow to accept or reject a batch based on the spectrum.

QC_Logic Start Acquire Spectrum Check_NO2 Check 1530/1350 cm⁻¹ (Nitro Peaks) Start->Check_NO2 Fail_Red REJECT: Incomplete Reduction Check_NO2->Fail_Red Peaks Present Check_NH2 Check 3300-3500 cm⁻¹ (Amine Doublet) Check_NO2->Check_NH2 Peaks Absent Fail_Amine REJECT: Missing Amine Check_NH2->Fail_Amine Doublet Missing Check_FP Check 800-840 cm⁻¹ (Subst. Pattern) Check_NH2->Check_FP Doublet Present Pass PASS: Identity Confirmed Check_FP->Pass Pattern Matches

Caption: Logical workflow for Quality Control verification of 4-Amino-3-bromo-2-methylbenzoic acid.

Detailed Peak Assignment Table

This table consolidates data derived from the specific structural motifs of aminobenzoic acids [1, 4] and brominated aromatics [2, 3].

Region (cm⁻¹)AssignmentDescription & Notes
3480 & 3380 N-H Stretch Diagnostic Doublet. Asymmetric and symmetric stretching of the primary amine (-NH₂). These are sharp peaks superimposed on the broad OH band.
2500–3300 O-H Stretch Broad Envelope. Characteristic of carboxylic acid dimers (hydrogen-bonded). Often centers around 3000 cm⁻¹.
1670–1690 C=O Stretch Strong. The carbonyl peak. Lower than typical esters (1735) due to conjugation, but potentially higher than simple benzoic acid (1680) if the ortho-methyl forces the COOH out of planarity.
1620–1640 N-H Bend Medium. Scissoring vibration of the NH₂ group.
1580–1600 C=C Ring Variable. Aromatic skeletal vibrations.
1200–1320 C-O Stretch Strong. C-O single bond stretch coupled with O-H in-plane bending.
800–840 C-H OOP Strong. Out-of-plane bending for two adjacent aromatic protons (H5 and H6). This confirms the specific tetrasubstitution pattern.
< 700 C-Br Stretch Weak/Medium. Carbon-Bromine stretching. Difficult to see on Diamond ATR; clearer on KBr or CsI.

References

  • NIST Mass Spectrometry Data Center. (2025).[1] Infrared Spectrum of 4-Amino-3-methylbenzoic acid. NIST Standard Reference Database.[2] Link

  • Arshad, M. N., et al. (2009).[3][4] 4-Amino-3-bromobenzoic acid.[5][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 65(3), o640.[4] Link

  • PubChem. (2025).[5][9] 4-Bromo-2-methylbenzoic acid Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[7][8] Technical Guide: 4-Amino-3-bromobenzoic Acid. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][9] (Standard text for Group Frequency Theory).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-3-bromo-2-methylbenzoic acid

Operational Safety and PPE Guide for Handling 4-Amino-3-bromo-2-methylbenzoic Acid Executive Summary & Chemical Profile 4-Amino-3-bromo-2-methylbenzoic acid is a highly functionalized halogenated aromatic amine and benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for Handling 4-Amino-3-bromo-2-methylbenzoic Acid

Executive Summary & Chemical Profile

4-Amino-3-bromo-2-methylbenzoic acid is a highly functionalized halogenated aromatic amine and benzoic acid derivative. It is primarily utilized as a critical building block in pharmaceutical development, specifically in the synthesis of complex analgesics, anti-inflammatory drugs, and specialized dyes. While its unique structural motifs enable versatile organic synthesis, they also present distinct occupational hazards. Aromatic amines are notorious for their ability to penetrate the epidermal barrier, a risk that is significantly amplified by the lipophilicity of the bromine substituent[1]. Consequently, operational safety must transcend basic compliance, requiring a self-validating system of engineering controls and targeted Personal Protective Equipment (PPE).

Hazard Assessment & Mechanistic Causality

To design an effective PPE matrix, laboratory personnel must first understand the mechanistic causality behind the chemical's hazards. We do not just wear PPE to check a box; we wear it to interrupt specific toxicological pathways:

  • Dermal Penetration (Aromatic Amine + Halogen): Aromatic amines can be rapidly absorbed through the skin, especially if the epidermal barrier is compromised by existing lesions or irritation[1]. The bromine atom increases the molecule's partition coefficient (LogP), enhancing its ability to traverse the lipid bilayers of the stratum corneum. Non-volatile chemicals like this can remain on work surfaces, leading to chronic, unnoticed dermal absorption if proper body coverage is not maintained[2].

  • Local Irritation (Carboxylic Acid): The acidic moiety acts as a local irritant, causing severe eye irritation (H319) and skin irritation (H315) upon direct contact.

  • Respiratory Sensitization: As a fine crystalline powder, aerosolization during weighing or transfer can lead to the inhalation of particulates. This causes respiratory tract irritation (H335) and provides a secondary route for systemic absorption.

Core Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to interrupt the specific exposure pathways of 4-Amino-3-bromo-2-methylbenzoic acid.

PPE CategoryRequired SpecificationMechanistic Causality & Rationale
Hand Protection Double-layered Nitrile (≥8 mil thickness) or Neoprene.Aromatic amines can permeate thin latex over time. Double-gloving provides a fail-safe; the outer glove is discarded immediately upon suspected contamination to prevent breakthrough.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face Shield.The carboxylic acid group poses a severe risk of corneal damage. Goggles prevent dust ingress, while the shield protects against accidental aerosolization during transfer.
Body Protection Tyvek® suit or chemically resistant lab coat with knit cuffs.Prevents particulate deposition on forearms. Powders can embed in standard cotton lab coats, leading to chronic dermal exposure[2].
Respiratory NIOSH-approved N95 or P100 particulate respirator.Mitigates inhalation of fine crystalline dust (H335) when handling the compound outside of a Class II Biological Safety Cabinet or ventilated balance enclosure.

Experimental Workflow: Safe Handling & Transfer

The following protocol provides a self-validating methodology for handling the compound, grounded in the National Research Council's Prudent Practices in the Laboratory[3].

Step 1: Environmental Preparation

  • Verify the inward airflow of the fume hood or ventilated balance enclosure (target face velocity: 80–100 feet per minute).

  • Line the work surface with an anti-static, disposable bench pad to capture micro-spills and prevent the aerosolization of the powder.

Step 2: PPE Donning Sequence

  • Inspect the Tyvek suit or lab coat for tears; don the garment and secure all closures up to the neck.

  • Don the inner pair of nitrile gloves, ensuring they securely cover the knit cuffs of the lab coat.

  • Don the N95/P100 respirator, performing a positive and negative pressure user seal check to ensure a tight fit.

  • Don chemical splash goggles, followed by the outer pair of nitrile gloves.

Step 3: Compound Transfer and Weighing

  • Use a static-eliminating device (e.g., Zerostat gun) on the receiving vessel to prevent the crystalline powder from repelling and aerosolizing.

  • Utilize an anti-static, grounded micro-spatula for the chemical transfer.

  • Weigh the required mass of 4-Amino-3-bromo-2-methylbenzoic acid into a tared, sealable glass vial.

  • Cap the vial inside the ventilated enclosure before transporting it to the reaction station.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of the sealed vial with a damp, disposable wipe to remove microscopic dust.

  • Remove the outer gloves inside the hood, turning them inside out, and dispose of them in a designated solid hazardous waste container.

  • Carefully fold the disposable bench pad inward, trapping any residual powder, and discard.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Disposal and Waste Management Plan

Proper disposal must comply with the Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination and dangerous chemical incompatibilities[4].

  • Waste Characterization: Solid waste contaminated with 4-Amino-3-bromo-2-methylbenzoic acid (e.g., outer gloves, bench pads, empty vials) must be classified as RCRA characteristic hazardous waste due to its toxicity and irritant properties.

  • Segregation: Strictly segregate this waste from strong oxidizers, strong bases, and general laboratory refuse.

  • Accumulation: Store in a clearly labeled, compatible High-Density Polyethylene (HDPE) container with a tight-fitting lid. Ensure the label clearly states "Hazardous Waste: Toxic/Irritant Solid (Aromatic Amine Derivative)" and includes the accumulation start date.

  • Disposal Timeline: Adhere to your facility's generator status limits (e.g., 90 days for Large Quantity Generators or 180 days for Small Quantity Generators) as mandated by EPA RCRA regulations[4].

Mechanistic Pathway of Dermal Toxicity & PPE Mitigation

G Hazard 4-Amino-3-bromo-2-methylbenzoic acid (Aerosol/Powder) Dermal Dermal Exposure (Enhanced by Lipophilic Br) Hazard->Dermal Inhalation Inhalation Exposure (Respirable Dust) Hazard->Inhalation Gloves Double Nitrile Gloves & Tyvek Sleeves Dermal->Gloves Systemic Systemic Absorption & Toxicity Dermal->Systemic Unprotected Respirator P100 Respirator / Ventilated Enclosure Inhalation->Respirator Inhalation->Systemic Unprotected Safe Exposure Prevented (Safe Handling) Gloves->Safe Respirator->Safe

Exposure pathways of halogenated aromatic amines and targeted PPE mitigation strategies.

References

  • Title: Dermal absorption of aromatic amines in workers with different skin lesions: A report on 4 cases Source: ResearchGate / Occupational and Environmental Medicine URL: [Link]

  • Title: Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council / NCBI Bookshelf URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

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